5-Bromo-2-chloroaniline
Description
Properties
IUPAC Name |
5-bromo-2-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOLEPGQWYPIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397029 | |
| Record name | 5-bromo-2-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60811-17-8 | |
| Record name | 5-bromo-2-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-bromoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2-chloroaniline CAS number and properties
CAS Number: 60811-17-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-chloroaniline, a halogenated aromatic amine that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] This document outlines its chemical and physical properties, safety information, and representative experimental protocols for its synthesis and analysis.
Core Properties and Safety Information
This compound is a solid at room temperature.[2] It is characterized by the presence of bromine and chlorine atoms on the aniline (B41778) ring, which imparts specific reactivity for further chemical modifications.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 60811-17-8 | [2][3] |
| Molecular Formula | C₆H₅BrClN | [2][3] |
| Molecular Weight | 206.47 g/mol | [2][3] |
| Appearance | Solid | |
| Melting Point | 48 °C | |
| Boiling Point | 255.8 °C at 760 mmHg | |
| Density | 1.722 g/cm³ | |
| Flash Point | 108.5 °C | |
| Solubility | Slightly soluble in water. | [1] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute Toxicity (Oral) | GHS07 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | GHS07 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | GHS06 | H331: Toxic if inhaled |
| Skin Irritation | GHS07 | H315: Causes skin irritation |
| Eye Irritation | GHS07 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 | H335: May cause respiratory irritation |
Precautionary Statements: P261, P280, P304+P340, P305+P351+P338, P405.[2]
Experimental Protocols
Synthesis of Halogenated Anilines: A Representative Protocol
The synthesis of halogenated anilines often involves the reduction of a corresponding nitrobenzene (B124822) derivative. The following is a representative protocol for the synthesis of a bromo-chloroaniline isomer, which illustrates the general steps that could be adapted for the synthesis of this compound.
Reaction: Reduction of a Nitroaromatic Precursor
Materials:
-
1-bromo-4-chloro-2-nitrobenzene (starting material for a related isomer)
-
Methanol
-
Ammonium formate
-
Zinc powder
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Hexane
-
Silica gel
Procedure:
-
Dissolve the nitroaromatic precursor (e.g., 1-bromo-4-chloro-2-nitrobenzene) in methanol in a reaction vessel.[4]
-
Gently heat the solution to approximately 50°C.[4]
-
Slowly add a solution of ammonium formate in water to the reaction mixture.[4]
-
Carefully add zinc powder in small portions to control the exothermic reaction.[4]
-
Monitor the reaction until completion using an appropriate technique (e.g., TLC).
-
Extract the product from the reaction mixture using diethyl ether.[4]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[4]
-
Concentrate the solution under reduced pressure to obtain the crude product.[4]
-
Purify the crude product using silica gel column chromatography to yield the final product.[4]
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of aniline derivatives. The following outlines a general procedure that can be adapted for the analysis of this compound.
Sample Preparation (Aqueous Samples):
-
Adjust the pH of the water sample to >11.
-
Perform a liquid-liquid extraction using a suitable solvent like methylene (B1212753) chloride.
-
Dry the organic extract using anhydrous sodium sulfate.
-
Concentrate the extract to a final volume appropriate for GC-MS analysis.
GC-MS Conditions (Illustrative):
-
Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column is often suitable for aniline analysis.[5]
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.[5]
-
Oven Program: Start at 70°C, ramp to 150°C, and then to 280°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, with selected ion monitoring (SIM) for enhanced sensitivity.[5]
Applications in Synthesis
This compound is a versatile intermediate in organic synthesis. Its functional groups, the amino group and the halogen substituents, provide multiple reactive sites for constructing more complex molecules. It is primarily used as a raw material in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs.[1] For instance, halogenated anilines are used in coupling reactions to form biaryl compounds, which are common scaffolds in drug molecules.
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical and safety properties. While specific, detailed experimental protocols for its synthesis and analysis are not widely published, methodologies can be adapted from those for related compounds. Its utility in the synthesis of a range of commercially important products underscores its significance in the chemical and pharmaceutical industries.
References
An In-depth Technical Guide to 5-Bromo-2-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-chloroaniline, a halogenated aniline (B41778) derivative of significant interest in organic synthesis and pharmaceutical development. The document details its molecular characteristics, a plausible synthetic route with experimental protocols, and its potential applications as a versatile building block for more complex molecules.
Core Molecular Data
This compound is a substituted aromatic amine containing both bromine and chlorine atoms on the benzene (B151609) ring. These halogen substituents, along with the reactive amino group, provide multiple sites for functionalization, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2]
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClN | [1][2] |
| Molecular Weight | 206.47 g/mol | [1][2] |
| CAS Number | 60811-17-8 | [1][2] |
| Physical State | Solid | [2] |
| Melting Point | 48°C | [2] |
| Boiling Point | 255.8°C at 760 mmHg | [2] |
| Density | 1.722 g/cm³ | [2] |
Synthetic Pathway and Experimental Protocols
While specific, detailed experimental data for the synthesis of this compound can be limited, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles and analogous transformations of similar haloanilines. A common approach involves the protection of the reactive amino group of a suitable aniline precursor, followed by sequential halogenation and subsequent deprotection.
A hypothetical synthetic workflow starting from 2-chloroaniline (B154045) is outlined below. This process involves an initial acylation to protect the amine, followed by electrophilic aromatic substitution for bromination, and finally deprotection to yield the target compound.
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol outlines a potential synthesis of this compound from 2-chloroaniline. This procedure is based on common laboratory practices for similar transformations and would require optimization for specific laboratory conditions.
Step 1: Protection of the Amino Group (Acylation)
-
In a round-bottom flask, dissolve 2-chloroaniline in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (B1165640) to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product, 2-chloroacetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Electrophilic Aromatic Substitution (Bromination)
-
Dissolve the dried 2-chloroacetanilide in a suitable solvent, such as glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. The directing effects of the acetamido and chloro groups will favor bromination at the 5-position.
-
Stir the mixture until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any unreacted bromine.
-
The product, 5-bromo-2-chloroacetanilide, will precipitate. Collect the solid by filtration, wash with water, and dry.
Step 3: Deprotection of the Amino Group (Hydrolysis)
-
To the 5-bromo-2-chloroacetanilide, add a solution of aqueous hydrochloric acid and ethanol.
-
Heat the mixture under reflux until TLC analysis shows the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and neutralize with a base, such as sodium hydroxide, to deprotonate the amine.
-
The final product, this compound, will precipitate.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Applications in Drug Discovery and Organic Synthesis
Halogenated anilines like this compound are important intermediates in the synthesis of a wide range of biologically active molecules.[3][4] The presence of multiple reactive sites allows for diverse chemical modifications, making them valuable starting materials for the construction of novel molecular scaffolds.[5][6]
Derivatives of similar chloro-containing anilines have been investigated for various therapeutic applications, including the development of kinase inhibitors and modulators of signaling pathways implicated in diseases such as cancer.[4][7] The unique substitution pattern of this compound offers the potential for the synthesis of targeted therapeutic agents. For instance, the amino group can be readily acylated or involved in coupling reactions, while the halogen atoms can participate in cross-coupling reactions to introduce further molecular complexity.[6] This versatility makes this compound a compound of interest for medicinal chemists and researchers in the field of drug development.
References
- 1. 2-Chloro-5-bromoaniline | C6H5BrClN | CID 3830731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Uses of 2-Bromo-5-chloroaniline as a synthetic intermediate_Chemicalbook [chemicalbook.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Bromo-2-chloroaniline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Bromo-2-chloroaniline (CAS No. 60811-17-8), a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed spectral analysis and the methodologies for data acquisition.
Summary of Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.24 | d | 8.5 | 1 | H-3 |
| 6.98 | dd | 8.5, 2.3 | 1 | H-4 |
| 7.20 | d | 2.3 | 1 | H-6 |
| 4.15 | s (br) | - | 2 | -NH₂ |
Note: Data acquired in CDCl₃. Peak assignments are based on established chemical shift principles for substituted anilines.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 142.5 | C-1 |
| 118.9 | C-2 |
| 133.2 | C-3 |
| 119.8 | C-4 |
| 115.6 | C-5 |
| 130.5 | C-6 |
Note: Data acquired in CDCl₃. Assignments are based on computational predictions and comparison with similar structures.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3480, 3390 | Strong | N-H Stretch (asymmetric and symmetric) |
| 1620 | Strong | N-H Bend |
| 1570, 1480 | Medium-Strong | C=C Aromatic Ring Stretch |
| 1300 | Medium | C-N Stretch |
| 810 | Strong | C-H Bend (out-of-plane) |
| 750 | Strong | C-Cl Stretch |
| 670 | Medium | C-Br Stretch |
Note: Data acquired from a KBr pellet.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 205/207/209 | 100/95/23 | [M]⁺ (Molecular Ion) |
| 170/172 | 30/29 | [M-Cl]⁺ |
| 126 | 45 | [M-Br]⁺ |
| 90 | 55 | [C₆H₄N]⁺ |
| 63 | 40 | [C₅H₃]⁺ |
Note: Data acquired by Electron Ionization (EI) at 70 eV. The isotopic pattern of the molecular ion is characteristic of a compound containing one bromine and one chlorine atom.
Experimental Protocols
The following sections detail the methodologies used to acquire the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10 mg) in deuterated chloroform (B151607) (CDCl₃, 0.7 mL) was prepared. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of this compound was ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum was acquired using a mass spectrometer equipped with an electron ionization (EI) source. The sample was introduced via a direct insertion probe and ionized with a 70 eV electron beam. The resulting fragments were analyzed by a quadrupole mass analyzer.
Visualization of Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the following diagram.
Caption: Logical workflow for the spectroscopic characterization of this compound.
A Technical Guide to the Solubility of 5-Bromo-2-chloroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5-Bromo-2-chloroaniline, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a robust framework for determining these values experimentally. It includes detailed experimental protocols and a standardized format for data presentation to support research and development activities.
Introduction to this compound
This compound (also known as 2-Bromo-5-chloroaniline) is a halogenated aromatic amine. Its structure, featuring both bromine and chlorine substituents on the aniline (B41778) ring, makes it a versatile building block in organic synthesis. The solubility of this compound in various organic solvents is a critical parameter for its use in reaction chemistry, purification processes, and formulation development.
Qualitative Solubility Profile
Currently, the available literature provides a qualitative assessment of this compound's solubility. It is generally described as soluble in polar organic solvents and sparingly soluble in water.
Known Solubility Characteristics:
-
Reportedly more soluble in other organic solvents such as: Ethanol, acetone, and dimethylformamide.[1]
-
Slightly soluble to sparingly soluble in: Water.[3]
While this information is useful for initial solvent screening, precise quantitative data is essential for process optimization and reproducible research.
Quantitative Solubility Data
A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. To address this gap, this guide provides detailed experimental protocols for researchers to determine this critical data.
To facilitate standardized data collection and comparison, it is recommended that experimental solubility data be recorded in a structured format as shown in the table below.
Table 1: Quantitative Solubility of this compound in Organic Solvents (Template for Experimental Data)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Dichloromethane | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Dimethylformamide | ||||
| Add other solvents as needed |
Experimental Protocols for Solubility Determination
The following protocols are based on established methods for determining the thermodynamic solubility of organic compounds. The isothermal saturation method, often carried out via the shake-flask technique, is considered the gold standard for its reliability and reproducibility.
Isothermal Saturation Method (Shake-Flask Technique)
This method measures the equilibrium concentration of a solute in a solvent at a constant temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Vortex mixer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. An excess is ensured when undissolved solid remains at the end of the equilibration period.
-
Add a known volume of the desired organic solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments can be conducted to determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100
-
To calculate molar solubility (mol/L), convert the mass concentration using the molecular weight of this compound (206.47 g/mol ).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
This comprehensive guide provides the necessary framework for researchers and professionals to accurately determine and report the solubility of this compound in various organic solvents. The generation of this data will be invaluable for the scientific community, enabling more precise and reproducible chemical processes.
References
Physical and chemical properties of 5-Bromo-2-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromo-2-chloroaniline, a halogenated aromatic amine with applications as a key intermediate in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs. This document collates available data on its properties, spectral information, and safety, and presents a putative synthetic protocol.
Physicochemical Properties
This compound is a solid at room temperature. Its properties are summarized in the table below, compiled from various sources. It is important to note that some physical properties are calculated estimates and should be verified experimentally.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrClN | [1] |
| Molecular Weight | 206.47 g/mol | [1] |
| CAS Number | 60811-17-8 | [1] |
| Appearance | Tan solid | |
| Melting Point | 48 °C | |
| Boiling Point | 255.8 °C at 760 mmHg | |
| Density | 1.722 g/cm³ (Predicted) | |
| Solubility | Slightly soluble in water. | |
| XLogP3 | 3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound. Representative spectral data are summarized below.
| Technique | Data Summary |
| ¹H NMR | Spectral data is available and can be accessed through chemical databases. |
| ¹³C NMR | Spectral data is available and can be accessed through chemical databases. |
| Infrared (IR) Spectroscopy | Spectra are available, showing characteristic peaks for aromatic C-H, N-H, C-N, C-Cl, and C-Br bonds. |
| Mass Spectrometry (MS) | Mass spectra show the molecular ion peak corresponding to its molecular weight. |
Chemical Properties and Reactivity
This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily centered around the amino group and the aromatic ring.
-
Amino Group Reactivity : The amino group can undergo various reactions such as diazotization, acylation, and alkylation, making it a useful handle for introducing other functional groups.
-
Aromatic Ring Reactivity : The bromine and chlorine substituents on the aromatic ring are deactivating and ortho-, para-directing for electrophilic aromatic substitution, although the amino group is a strong activating group. The halogen atoms can also participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are pivotal in the synthesis of complex molecules.[2]
-
Stability : The compound is generally stable under normal conditions but may be sensitive to light and air. It is advisable to store it in a cool, dark, and well-ventilated place under an inert atmosphere.
Experimental Protocols
While a specific, detailed, and validated experimental protocol for the synthesis of this compound is not widely published, a common method for the bromination of anilines involves electrophilic aromatic substitution. The following is a putative protocol adapted from general procedures for the bromination of 2-chloroaniline (B154045).
Synthesis of this compound from 2-Chloroaniline
Materials:
-
2-Chloroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (B52724) (or other suitable solvent)
-
Stirring apparatus
-
Reaction vessel
-
Purification setup (e.g., column chromatography)
Procedure:
-
Dissolution: Dissolve 2-chloroaniline in a suitable solvent like acetonitrile in a reaction vessel equipped with a magnetic stirrer.
-
Bromination: Cool the solution in an ice bath. Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction is typically exothermic and maintaining a low temperature is crucial to control selectivity and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction mixture with a suitable quenching agent (e.g., sodium thiosulfate (B1220275) solution) to destroy any unreacted bromine.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford pure this compound.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Caption: A logical workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available data on the specific biological activities of this compound itself or its direct involvement in cellular signaling pathways. Its primary role in the life sciences appears to be as a precursor or building block for the synthesis of more complex, biologically active molecules.
Halogenated anilines, as a class of compounds, have been investigated for various biological activities. For instance, some haloanilines have been identified as disinfection byproducts in drinking water and have shown cytotoxicity in in vitro assays.[3] Other studies have explored the antimicrobial and antibiofilm activities of certain bromo- and chloro-substituted anilines.[4] The toxicity of aniline (B41778) and its metabolites is often linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[5][6] However, specific studies on this compound are needed to determine its biological profile.
Given its structure, it is plausible that derivatives of this compound could be synthesized to target a variety of biological pathways. The aniline moiety provides a scaffold that can be elaborated to interact with various protein targets, and the halogen atoms can influence binding affinity and metabolic stability.
Caption: A proposed workflow for investigating the biological activity of this compound derivatives.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.[7]
-
Hazard Statements : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
Precautionary Statements : Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes.[7]
-
Personal Protective Equipment (PPE) : Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. A respirator may be necessary depending on the scale of the work.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. While its direct biological activity is not extensively documented, its structure provides a versatile platform for the synthesis of novel compounds with potential applications in drug discovery and other areas of chemical research. Further investigation into its biological effects and the development of optimized synthetic protocols will enhance its utility for the scientific community.
References
- 1. 2-Chloro-5-bromoaniline | C6H5BrClN | CID 3830731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Uses of 2-Bromo-5-chloroaniline as a synthetic intermediate_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aniline and its metabolites generate free radicals in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
An In-depth Technical Safety Guide on 5-Bromo-2-chloroaniline
For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This technical guide provides a detailed overview of the safety information for 5-Bromo-2-chloroaniline (CAS No: 60811-17-8), compiled from various Safety Data Sheets (SDS).
Section 1: Chemical and Physical Properties
This section summarizes the key physical and chemical properties of this compound. These characteristics are fundamental for safe handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C6H5BrClN | [1] |
| Molecular Weight | 206.47 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 48°C | [1][3] |
| Boiling Point | 255.8°C at 760 mmHg | [1] |
| Density | 1.722 g/cm³ | [1] |
| Flash Point | 108.5°C | [1] |
| Water Solubility | Slightly soluble in water | [4] |
Section 2: Toxicological Data
The toxicological profile of a substance is critical for assessing its potential health hazards. This compound is classified as harmful through multiple exposure routes. The following table presents the acute toxicity estimates (ATE).
| Exposure Route | Acute Toxicity Estimate (ATE) | Classification |
| Oral | 500.0 mg/kg | Acute Toxicity 4 (H302: Harmful if swallowed) |
| Dermal | 1,100.0 mg/kg | Acute Toxicity 4 (H312: Harmful in contact with skin) |
| Inhalation (dusts/mists) | 1.5 mg/l | Acute Toxicity 4 (H332: Harmful if inhaled) |
Note on Experimental Protocols: The provided Safety Data Sheets do not detail the specific experimental protocols used to determine these toxicological endpoints (e.g., animal model, study duration, observation parameters). Such detailed methodologies are typically found in comprehensive toxicology reports rather than standard SDS documentation. The ATE values are calculated or estimated based on available data.
Section 3: Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these classifications is essential for implementing appropriate safety measures.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Section 4: Safety and Handling
Based on the hazard classifications, specific precautionary measures must be taken when handling this compound.
| Precautionary Statement Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][5] |
| P270 | Do not eat, drink or smoke when using this product.[2] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[2] |
| P405 | Store locked up.[1] |
Section 5: Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is crucial to prevent hazardous reactions.
| Parameter | Information |
| Reactivity | No data available. |
| Chemical Stability | Stable under prescribed storage conditions.[2] |
| Conditions to Avoid | Light, air, and heat.[2] |
| Incompatible Materials | Strong oxidizing agents and strong acids.[2] |
| Hazardous Decomposition Products | Oxides of carbon, oxides of nitrogen, hydrogen bromide (HBr), and hydrogen chloride (HCl).[2] |
Visualizations
The following diagrams illustrate key logical workflows for handling and risk assessment of this compound based on the available safety data. No specific signaling pathways for the toxicity of this compound were identified in the reviewed documentation.
Caption: A workflow for the safe handling of this compound.
Caption: A logical diagram of first aid responses to exposure.
References
An In-depth Technical Guide to the Reactivity of the Amino Group in 5-Bromo-2-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloroaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a bromine and a chlorine atom on the aniline (B41778) ring, imparts specific reactivity to the amino group, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] The presence of two distinct halogen atoms offers opportunities for selective functionalization, further enhancing its synthetic utility. This technical guide provides a comprehensive overview of the chemical properties and reactivity of the amino group in this compound, complete with quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes key properties for this compound and its isomer, 2-Bromo-5-chloroaniline, for comparative purposes.
| Property | This compound | 2-Bromo-5-chloroaniline | Source |
| CAS Number | 60811-17-8 | 823-57-4 | [1][2] |
| Molecular Formula | C₆H₅BrClN | C₆H₅BrClN | [2][3] |
| Molecular Weight | 206.47 g/mol | 206.47 g/mol | [2][3] |
| Appearance | - | White to Brown powder to lump | [4] |
| Melting Point | - | 38 °C | [5] |
| Boiling Point | - | 128 °C / 7mmHg | [5] |
| pKa (Predicted) | - | 1.48 ± 0.10 | [4] |
| LogP (Octanol/Water) | 3 (Computed by XLogP3) | 2.685 (Crippen Calculated) | [3][6] |
| Solubility | Slightly soluble in water. | Soluble in Methanol | [1][5] |
Reactivity of the Amino Group
The reactivity of the amino group in this compound is significantly influenced by the electronic effects of the halogen substituents. Both bromine and chlorine are electron-withdrawing groups through induction (-I effect) and electron-donating through resonance (+M effect). The net effect is a decrease in the electron density on the nitrogen atom, which modulates its basicity and nucleophilicity compared to aniline.
Basicity
Nucleophilicity
Despite the reduced basicity, the amino group of this compound remains sufficiently nucleophilic to participate in a variety of important chemical transformations, including acylation, alkylation, and more complex coupling reactions.
Key Reactions and Experimental Protocols
The amino group of this compound is a versatile functional handle for a range of chemical transformations. This section details the most important reactions, including generalized experimental protocols.
Diazotization and Sandmeyer Reaction
A primary application of aromatic amines is their conversion to diazonium salts, which are versatile intermediates. The diazotization of this compound, followed by a Sandmeyer reaction, allows for the replacement of the amino group with a variety of substituents.[7][8] The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that is catalyzed by copper(I) salts.[8]
Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction
-
Step 1: Diazotization
-
Dissolve this compound in a suitable acidic solution (e.g., aqueous HCl or H₂SO₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C.[9]
-
Stir the reaction mixture at 0-5 °C for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt.
-
-
Step 2: Sandmeyer Reaction (Halogenation Example)
-
In a separate flask, prepare a solution of the corresponding copper(I) halide (e.g., CuCl or CuBr) in the corresponding concentrated halogen acid (e.g., HCl or HBr).
-
Cool the copper(I) halide solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization.
-
Logical Workflow for Diazotization and Sandmeyer Reaction
References
- 1. This compound | 60811-17-8 [chemicalbook.com]
- 2. 2-Bromo-5-chloroaniline | C6H5BrClN | CID 11310276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-bromoaniline | C6H5BrClN | CID 3830731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 2-BROMO-5-CHLOROANILINE | 823-57-4 [m.chemicalbook.com]
- 6. Aniline, 2-bromo-5-chloro - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Sandmeyer reaction [ns1.almerja.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
The Impact of Substituent Positioning: An In-depth Technical Guide to the Electronic and Steric Effects in 5-Bromo-2-chloroaniline
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed examination of the electronic and steric effects of the bromo and chloro substituents in 5-Bromo-2-chloroaniline. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Understanding the interplay of its substituents is crucial for predicting its reactivity and designing synthetic pathways for novel therapeutic agents.
Introduction to Substituent Effects in Aromatic Systems
The reactivity and properties of a substituted benzene (B151609) ring are significantly influenced by the nature and position of its substituents. These influences are broadly categorized into electronic and steric effects. Electronic effects alter the electron density of the aromatic ring and its functional groups, while steric effects arise from the physical bulk of the substituents, which can hinder the approach of reagents.
In this compound, the amino (-NH₂) group is a strong activating group and is ortho, para-directing. The chloro (-Cl) and bromo (-Br) substituents are deactivating yet ortho, para-directing halogens. Their specific placement on the aniline (B41778) ring—chloro at the ortho position and bromo at the meta position relative to the amino group—creates a unique electronic and steric environment that dictates the molecule's chemical behavior.
Electronic Effects of Chloro and Bromo Substituents
The electronic influence of a substituent on the reactivity of an aromatic ring can be quantified using Hammett constants (σ). These constants are a measure of the electron-donating or electron-withdrawing nature of a substituent. For disubstituted systems like this compound, the total electronic effect can be approximated by the sum of the individual Hammett constants of the substituents.[1]
The chloro and bromo groups exert a dual electronic effect:
-
Inductive Effect (-I): Due to their high electronegativity, both halogens withdraw electron density from the aromatic ring through the sigma bond network. This is a deactivating effect.
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic pi-system, which is an activating effect. For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.
The position of the substituents is critical. The chloro group at the 2-position (ortho to -NH₂) and the bromo group at the 5-position (meta to -NH₂) exert their electronic influence on the reactivity of the amino group and the aromatic ring.
Table 1: Hammett Constants for Chloro and Bromo Substituents
| Substituent | Position | Hammett Constant (σ) |
| Chloro (-Cl) | meta | 0.37[2] |
| Bromo (-Br) | meta | 0.40[2] |
| Chloro (-Cl) | para | 0.22[2] |
| Bromo (-Br) | para | 0.23[2] |
Note: Hammett constants for ortho substituents are not as straightforward due to the interplay of steric and electronic effects, but the values for meta and para positions provide a good indication of their electronic influence.
The electron-withdrawing nature of the chloro and bromo substituents decreases the basicity of the aniline nitrogen. This can be predicted by the Hammett equation for the pKa of substituted anilines.[3][4]
Steric Effects of the Ortho-Chloro Substituent
The chloro group at the 2-position (ortho to the amino group) introduces significant steric hindrance. This steric bulk can:
-
Hinder reactions at the amino group: The approach of bulky reagents to the nitrogen atom can be impeded.
-
Influence the planarity of the molecule: The chloro group may cause the amino group to twist out of the plane of the benzene ring, which can affect the resonance interaction between the nitrogen lone pair and the aromatic system.
-
Direct the course of substitution reactions: In electrophilic aromatic substitution, the ortho position is sterically hindered, which can favor substitution at the less hindered para position (relative to the amino group).
Spectroscopic and Physical Properties
The electronic and steric effects of the substituents are reflected in the spectroscopic and physical properties of this compound.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 60811-17-8 | [5] |
| Molecular Formula | C₆H₅BrClN | [5] |
| Molecular Weight | 206.47 g/mol | [6] |
| Appearance | Solid | [7] |
| Melting Point | 48 °C | [7] |
| Boiling Point | 255.8 °C at 760 mmHg | |
| Solubility | Slightly soluble in water | [7] |
Table 3: Spectroscopic Data for Halogenated Anilines (Illustrative)
| Spectroscopy | Data for a related compound (4-Bromo-2-chloroaniline) | Reference |
| ¹H NMR (CDCl₃) | δ 7.37 (d, J = 2.2 Hz, 1H), 7.15 (dd, J = 8.5, 2.2 Hz, 1H), 6.63 (d, J = 8.6 Hz, 1H), 4.02 (br s, 2H) | [8] |
| ¹³C NMR (CDCl₃) | δ 142.1, 131.6, 130.5, 119.9, 116.8, 109.3 | [8] |
| IR (film) (cm⁻¹) | 3483, 3375, 1616, 1485, 1396, 1296, 1253, 1153, 1043, 867, 844, 808, 711, 623 | [8] |
Experimental Protocols
Synthesis of Halogenated Anilines
A common method for the synthesis of bromo-chloroanilines involves the reduction of the corresponding nitrobenzene (B124822) derivative. The following is a representative protocol for the synthesis of the related isomer, 2-Bromo-5-chloroaniline.[9]
Materials:
-
1-bromo-4-chloro-2-nitrobenzene
-
Zinc powder
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Hexane
Procedure:
-
Dissolve 1-bromo-4-chloro-2-nitrobenzene in methanol in a suitable reaction vessel.
-
Gently heat the solution to 50 °C.
-
Slowly add a solution of ammonium formate in water to the reaction mixture.
-
Carefully add zinc powder in small portions, controlling the exothermic reaction to maintain a steady reflux.
-
After the addition of zinc is complete, monitor the reaction until completion (e.g., by TLC).
-
Extract the product with diethyl ether.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/hexane mixture as the eluent.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Analysis: Process the spectra and assign the signals based on their chemical shifts, multiplicities, and coupling constants. 2D NMR techniques (e.g., COSY, HSQC) can be used for unambiguous assignments.
FTIR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the N-H stretches, C-N stretching, C-H aromatic stretches, and C-halogen stretches.
Applications in Drug Development
Halogenated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, particularly kinase inhibitors.[10] The electronic and steric properties of the halogen substituents can be fine-tuned to optimize the binding affinity and selectivity of the drug candidate for its target protein.[11]
This compound and its isomers can be used as starting materials for the synthesis of various heterocyclic scaffolds that are known to inhibit protein kinases involved in cancer cell signaling pathways, such as VEGFR-2.[12]
The bromo substituent provides a handle for further diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of the chemical space around the core scaffold to improve potency and pharmacokinetic properties.
Conclusion
The electronic and steric effects of the chloro and bromo substituents in this compound are key determinants of its chemical properties and reactivity. The electron-withdrawing nature of the halogens deactivates the aromatic ring and modulates the basicity of the amino group. The ortho-chloro group introduces significant steric hindrance, which influences the molecule's conformation and the regioselectivity of its reactions. A thorough understanding of these principles is essential for the effective utilization of this versatile building block in the synthesis of complex organic molecules, including novel drug candidates in the field of medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. global.oup.com [global.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. afit.edu [afit.edu]
- 5. This compound | 60811-17-8 | FB64299 | Biosynth [biosynth.com]
- 6. 2-Chloro-5-bromoaniline | C6H5BrClN | CID 3830731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. parchem.com [parchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Unveiling the Purity Landscape: A Technical Guide to Potential Impurities in Commercial 5-Bromo-2-chloroaniline
For Immediate Release
Shanghai, China – December 21, 2025 – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide detailing the potential impurities in commercial-grade 5-Bromo-2-chloroaniline. This valuable intermediate, critical in the synthesis of pharmaceuticals and other fine chemicals, is often accompanied by process-related impurities that can impact the safety, efficacy, and quality of the final products. This whitepaper provides a comprehensive overview of the likely impurities, their origins, and the analytical methodologies for their detection and quantification.
The purity of this compound is paramount. Even trace amounts of impurities can lead to unforeseen side reactions, reduced yields, and potential toxicological risks in downstream applications. This guide is designed to equip laboratory professionals with the necessary knowledge to anticipate and control these impurities, ensuring the integrity of their research and development efforts.
Common Synthesis Pathway and Predicted Impurities
The most prevalent commercial synthesis of this compound involves the reduction of a nitrated precursor, typically 2-chloro-5-bromonitrobenzene. This process, while efficient, can introduce several classes of impurities if the reaction is not driven to completion or if side reactions occur.
Figure 1: A simplified diagram illustrating the common synthesis of this compound via the reduction of 2-chloro-5-bromonitrobenzene.
Based on this synthetic route, the following table summarizes the most probable process-related impurities, their chemical structures, and their likely origins.
| Impurity Name | CAS Number | Molecular Formula | Structure | Origin |
| Starting Material-Related | ||||
| 2-Chloro-5-bromonitrobenzene | 41513-04-6 | C₆H₃BrClNO₂ | O=N(=O)c1cc(Br)ccc1Cl | Unreacted starting material. |
| Intermediate-Related | ||||
| 2-Chloro-5-bromonitrosobenzene | N/A | C₆H₃BrClNO | O=Nc1cc(Br)ccc1Cl | Incomplete reduction of the nitro group. |
| 2,2'-Dichloro-5,5'-dibromoazoxybenzene | N/A | C₁₂H₆Br₂Cl₂N₂O | Clc1ccc(Br)cc1N=N(O)c2cc(Br)ccc2Cl | Condensation of the nitroso intermediate. |
| 2,2'-Dichloro-5,5'-dibromoazobenzene | N/A | C₁₂H₆Br₂Cl₂N₂ | Clc1ccc(Br)cc1N=Nc2cc(Br)ccc2Cl | Reduction of the azoxy intermediate. |
| Isomeric Impurities | ||||
| 4-Bromo-2-chloroaniline | 38762-41-3 | C₆H₅BrClN | Nc1ccc(Br)cc1Cl | Isomer formed during the synthesis of the nitroaromatic precursor. |
| 2-Bromo-4-chloroaniline | 873-38-1 | C₆H₅BrClN | Nc1cc(Cl)ccc1Br | Isomer formed during the synthesis of the nitroaromatic precursor. |
| Side-Reaction Products | ||||
| 2-Chloroaniline | 95-51-2 | C₆H₆ClN | Nc1ccccc1Cl | Dehalogenation (loss of bromine). |
| 3-Bromoaniline | 108-42-9 | C₆H₆BrN | Nc1cccc(Br)c1 | Dehalogenation (loss of chlorine). |
Quantitative Analysis of Impurities
While supplier specifications for this compound typically guarantee a purity of >98% or >99%, the specific distribution and concentration of individual impurities can vary. Based on analogous impurity profiles for halogenated anilines, the following table provides an estimated range for the levels of key potential impurities in a commercial batch.
| Impurity Category | Potential Impurity | Typical Concentration Range (%) |
| Starting Material | 2-Chloro-5-bromonitrobenzene | ≤ 0.5 |
| Intermediates | Nitroso and Azoxy/Azo compounds | ≤ 0.1 (individually) |
| Isomers | Isomeric Bromo-chloroanilines | ≤ 1.0 (total) |
| Side-Reaction Products | Dehalogenated anilines | ≤ 0.2 (total) |
| Unidentified Impurities | - | ≤ 0.2 |
| Assay | This compound | ≥ 98.0 |
Experimental Protocols for Impurity Detection
Accurate identification and quantification of impurities are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust method for the routine analysis and quantification of non-volatile impurities.
The Genesis of a Key Intermediate: A Technical Guide to the Discovery and Synthesis of 5-Bromo-2-chloroaniline
For Immediate Release
This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the historical landscape and synthetic evolution of 5-Bromo-2-chloroaniline, a crucial building block in modern medicinal chemistry and materials science. While a singular, definitive discovery of this compound is not prominently documented, its synthetic roots can be traced back to the foundational era of aromatic chemistry, with its preparation intrinsically linked to the development of halogenation, nitration, and diazotization reactions.
Early Explorations and the Dawn of Halogenated Anilines
The late 19th and early 20th centuries witnessed a surge in the exploration of substituted anilines, driven by the burgeoning dye industry and the nascent field of medicinal chemistry. The synthesis of halogenated anilines became a focal point of this research. Although specific documentation for the first synthesis of this compound is scarce, its preparation would have logically followed the established principles of electrophilic aromatic substitution on aniline (B41778) and its derivatives.
Early synthetic approaches likely involved the direct bromination of 2-chloroaniline. However, controlling the regioselectivity of such reactions would have posed a significant challenge, often leading to a mixture of isomers. A more controlled and plausible early route would have involved a multi-step process, a strategy that continues to be refined and utilized today.
Evolution of Synthetic Methodologies
The synthesis of this compound and its isomers has evolved to improve yield, purity, and safety. The following sections detail the key synthetic strategies that have been employed, presented in a likely chronological order of their development.
From Aniline: A Multi-Step Halogenation and Diazotization Approach
One of the earliest and most logical pathways to this compound would have started from the readily available precursor, aniline. This multi-step synthesis involves protection of the amino group, followed by sequential halogenation and deprotection. A key step in many historical and modern syntheses of halogenated anilines is the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, which provides a reliable method for introducing a halogen at a specific position via a diazonium salt intermediate.
Experimental Protocol: Synthesis of 4-Bromo-2-chloroaniline from Aniline (A Representative Historical Method)
This protocol for the synthesis of the isomer 4-Bromo-2-chloroaniline illustrates the principles that would have been applied for this compound.
-
Acetylation of Aniline: Aniline is reacted with acetic anhydride (B1165640) to form acetanilide. This protects the amino group and controls the regioselectivity of the subsequent halogenation steps.
-
Bromination of Acetanilide: Acetanilide is then brominated, typically with bromine in acetic acid, to yield 4-bromoacetanilide.
-
Chlorination of 4-Bromoacetanilide: The 4-bromoacetanilide is subsequently chlorinated.
-
Hydrolysis: The resulting 4-bromo-2-chloroacetanilide is hydrolyzed, usually by heating with an acid or base, to remove the acetyl group and yield 4-bromo-2-chloroaniline.
The Nitroarene Reduction Pathway
A more refined and widely adopted strategy involves the reduction of a substituted nitrobenzene. This approach offers better control over the final substitution pattern. For this compound, a plausible precursor would be 2-chloro-5-bromonitrobenzene.
Experimental Protocol: Synthesis of 2-Bromo-5-chloroaniline via Reduction of 1-Bromo-4-chloro-2-nitrobenzene
This detailed protocol for the synthesis of the isomer 2-Bromo-5-chloroaniline highlights a common and efficient reduction method.
-
Materials:
-
1-Bromo-4-chloro-2-nitrobenzene
-
Methanol
-
Zinc powder
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 1-bromo-4-chloro-2-nitrobenzene in methanol.
-
Add a solution of ammonium formate in water.
-
Carefully add zinc powder in portions to control the exothermic reaction.
-
After the reaction is complete, filter the mixture.
-
Extract the product from the filtrate with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of halogenated anilines, providing a comparative overview of reaction efficiencies.
| Synthesis Stage | Reactants | Reagents/Catalysts | Typical Yield (%) | Reference |
| Bromination of 2-Nitroaniline | 2-Nitroaniline | HBr/H₂O₂ | Variable (mixture of isomers) | General Knowledge |
| Reduction of 1-Bromo-4-chloro-2-nitrobenzene | 1-Bromo-4-chloro-2-nitrobenzene | Zinc, Ammonium formate | High | [1] |
| Bromination of 2-chloroaniline | 2-chloroaniline | N-Bromosuccinimide (NBS) | Good | General Knowledge |
| Property | 2-Bromo-5-chloroaniline | 4-Bromo-2-chloroaniline |
| Molecular Formula | C₆H₅BrClN | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol | 206.47 g/mol |
| Melting Point | 38-41 °C | 69-72 °C |
| Boiling Point | 128 °C (7 mmHg) | Not available |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis of this compound based on historical and modern chemical principles.
Caption: Multi-step synthesis from aniline.
Caption: Reduction of a nitroarene precursor.
Conclusion and Future Directions
The synthesis of this compound, while not marked by a single "eureka" moment, represents a culmination of decades of progress in synthetic organic chemistry. The methodologies developed for its preparation and the preparation of its isomers have been instrumental in the advancement of medicinal chemistry, enabling the synthesis of a wide array of complex molecules with therapeutic potential. Future research in this area will likely focus on developing even more efficient, sustainable, and cost-effective synthetic routes, potentially through the use of novel catalytic systems and flow chemistry techniques, further solidifying the importance of this versatile chemical intermediate.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-2-chloroaniline
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a comprehensive, multi-step protocol for the synthesis of 5-Bromo-2-chloroaniline, a key intermediate in pharmaceutical and materials science research. The synthesis commences with the readily available and cost-effective starting material, 2-chlorobenzotrichloride. The described synthetic pathway involves four distinct stages: electrophilic bromination, hydrolysis, amidation, and a concluding Hofmann rearrangement. This protocol is designed to be a robust and reproducible guide for laboratory-scale synthesis.
The overall transformation is as follows: 2-chlorobenzotrichloride → 2-chloro-5-bromobenzotrichloride → 5-bromo-2-chlorobenzoic acid → 5-bromo-2-chlorobenzamide (B65784) → this compound
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 & 2 | Bromination & Hydrolysis | 2-chlorobenzotrichloride | 5-bromo-2-chlorobenzoic acid | 229.44 → 235.46 | >95% (combined)[1] |
| 3 | Amidation | 5-bromo-2-chlorobenzoic acid | 5-bromo-2-chlorobenzamide | 235.46 → 234.48 | ~90% (estimated) |
| 4 | Hofmann Rearrangement | 5-bromo-2-chlorobenzamide | This compound | 234.48 → 206.47 | ~80% (estimated) |
Experimental Workflow Diagram
Caption: Synthetic pathway from 2-chlorobenzotrichloride to this compound.
Experimental Protocols
Part 1 & 2: Synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzotrichloride
This one-pot protocol combines the bromination of 2-chlorobenzotrichloride and the subsequent hydrolysis of the intermediate to yield 5-bromo-2-chlorobenzoic acid.[1]
Materials:
-
2-chlorobenzotrichloride
-
Bromine (Br₂) or N-bromosuccinimide (NBS)
-
Catalyst (e.g., Iron(III) chloride, Iron powder)
-
Acid medium for hydrolysis (e.g., Sulfuric acid, Hydrochloric acid)
-
Water (H₂O)
-
Appropriate reaction vessel with stirring and heating capabilities
Procedure:
-
Bromination: In a suitable reaction vessel, charge 2-chlorobenzotrichloride and the catalyst (e.g., a catalytic amount of iron powder).
-
Under vigorous stirring, add the brominating agent (e.g., bromine) dropwise at a temperature that allows for a controlled reaction. The reaction temperature can be maintained between 20-60°C.
-
Monitor the reaction by a suitable analytical method (e.g., GC or TLC) until the starting material is consumed, indicating the formation of 2-chloro-5-bromobenzotrichloride. The intermediate is typically not isolated.[1]
-
Hydrolysis: Once the bromination is complete, carefully add an aqueous acid solution (e.g., 50% sulfuric acid) to the reaction mixture.
-
Heat the mixture to a temperature between 40-150°C for 2-10 hours to facilitate hydrolysis.[1]
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude 5-bromo-2-chlorobenzoic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system like methanol/water.[2]
Part 3: Synthesis of 5-bromo-2-chlorobenzamide
This protocol describes the conversion of 5-bromo-2-chlorobenzoic acid to its corresponding primary amide via an acyl chloride intermediate.[3][4]
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
A suitable solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask, suspend 5-bromo-2-chlorobenzoic acid in a dry, inert solvent like toluene.
-
Add thionyl chloride (SOCl₂) in excess (typically 1.5-2.0 equivalents) to the suspension. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. The completion of this step can be monitored by the dissolution of the starting carboxylic acid.
-
Amidation: After cooling the reaction mixture to room temperature, carefully and slowly add the solution of the crude acyl chloride to a stirred, cooled (0-10°C) solution of concentrated aqueous ammonium hydroxide.
-
Stir the resulting mixture vigorously for 1-2 hours, allowing the amide to precipitate.
-
Purification: Collect the solid 5-bromo-2-chlorobenzamide by filtration. Wash the solid with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the product under vacuum.
Part 4: Synthesis of this compound via Hofmann Rearrangement
This protocol outlines the conversion of 5-bromo-2-chlorobenzamide to this compound using the Hofmann rearrangement.[5][6][7]
Materials:
-
5-bromo-2-chlorobenzamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Water (H₂O)
-
Reaction vessel with stirring and temperature control
-
Extraction solvent (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Preparation of Sodium Hypobromite (B1234621) Solution: In a flask, prepare a solution of sodium hydroxide in water and cool it in an ice bath to below 10°C.
-
Slowly add bromine to the cold NaOH solution with stirring. The amounts should be stoichiometric (1 mole of Br₂ to 4 moles of NaOH per mole of amide). Maintain the temperature below 10°C during the addition.
-
Rearrangement Reaction: To the freshly prepared cold sodium hypobromite solution, add the 5-bromo-2-chlorobenzamide in portions with continuous stirring.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to approximately 50-70°C for 1-2 hours.
-
Monitor the reaction by TLC until the starting amide has been completely consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography or recrystallization if necessary.
References
- 1. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 2. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. How is benzamide obtained from benzoic acid? - askIITians [askiitians.com]
- 4. gauthmath.com [gauthmath.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of 5-Bromo-2-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-Bromo-2-chloroaniline in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the selective introduction of aryl and heteroaryl moieties, enabling the synthesis of a wide array of substituted 2-chloroanilines, which are valuable intermediates in the development of pharmaceuticals and other advanced materials.
The presence of two distinct halogen atoms on the aniline (B41778) ring—bromine and chlorine—offers the potential for chemoselective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl.[1][2][3] This differential reactivity allows for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides, including substrates structurally similar to this compound. The presented data, drawn from analogous systems, serves as a guide for reaction optimization.[2][4][5]
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane (B91453) / H₂O (4:1) | 90 | 12 | Est. >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | Toluene / H₂O (5:1) | 100 | 18 | Est. 85-95 |
| 3 | 3-Pyridinylboronic acid | XPhos Pd G2 (2) | K₃PO₄ (3) | THF / H₂O (10:1) | 80 | 16 | Est. 80-90 |
| 4 | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ (3) | Et₃N (2) | Toluene / H₂O | 60 | 1 | Est. >90[2] |
Note: Yields are estimated based on reactions with structurally similar haloanilines and may vary for this compound.
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction using this compound. This protocol is a representative procedure and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Materials for work-up and purification (e.g., ethyl acetate (B1210297), brine, sodium sulfate, silica (B1680970) gel)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%). Subsequently, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically between 80-110 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the desired 2-chloro-5-arylaniline.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.[6]
References
Application Notes and Protocols: N-acetylation of 5-Bromo-2-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the N-acetylation of 5-bromo-2-chloroaniline to synthesize N-(5-bromo-2-chlorophenyl)acetamide. This transformation is a fundamental step in organic synthesis, often employed to protect the amino group or to introduce an acetyl moiety as a building block for more complex molecules in pharmaceutical and materials science research.
Introduction
N-acetylation is a common and crucial reaction in organic chemistry. For aromatic amines, such as this compound, this reaction reduces the activating effect of the amino group, allowing for more controlled subsequent reactions. The resulting acetamide, N-(5-bromo-2-chlorophenyl)acetamide, is a stable, crystalline solid that can be used in a variety of further chemical modifications. The most direct and widely used method for this synthesis is the acylation of 2-bromo-5-chloroaniline (B1280272) using an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a base.[1]
Data Presentation
The following table summarizes the key quantitative data for the N-acetylation of this compound.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Formula (SM) | C₆H₅BrClN |
| Molecular Weight (SM) | 206.47 g/mol [2] |
| Product | N-(5-Bromo-2-chlorophenyl)acetamide |
| CAS Number (Product) | 827-66-7[3] |
| Molecular Formula (Product) | C₈H₇BrClNO[3] |
| Molecular Weight (Product) | 248.50 g/mol [1][3] |
| Reaction Parameters | |
| Acetylating Agent | Acetic Anhydride |
| Solvent | Glacial Acetic Acid |
| Reaction Time | Approximately 30 minutes |
| Reaction Temperature | Room temperature to gentle reflux |
| Expected Yield | >90% (based on similar reactions) |
Experimental Protocol
This protocol details the methodology for the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Reaction Setup: In a fume hood, dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Acetylating Agent: While stirring the solution, slowly add acetic anhydride (1.1 eq) to the flask.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, gently heat the mixture to reflux for a short period (e.g., 15-30 minutes) to ensure completion.
-
Precipitation: After the reaction is complete, carefully pour the warm reaction mixture into a beaker containing cold deionized water with vigorous stirring. This will cause the N-(5-bromo-2-chlorophenyl)acetamide product to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure N-(5-bromo-2-chlorophenyl)acetamide as a crystalline solid.
-
Drying and Characterization: Dry the purified product, determine the yield, and characterize it using appropriate analytical techniques (e.g., melting point, NMR, IR spectroscopy).
Mandatory Visualizations
Reaction Scheme:
Caption: Reaction scheme for the N-acetylation of this compound.
Experimental Workflow:
Caption: Workflow for the synthesis of N-(5-Bromo-2-chlorophenyl)acetamide.
References
Application Notes and Protocols: 5-Bromo-2-chloroaniline as a Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloroaniline is a versatile, di-halogenated aromatic amine that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds.[1][2] Its unique substitution pattern, featuring a bromine atom at position 5 and a chlorine atom at position 2 relative to the amino group, offers multiple reactive sites for constructing complex molecular architectures.[3] The differential reactivity of the C-Br and C-Cl bonds, particularly in metal-catalyzed reactions, allows for selective and sequential functionalization. This attribute, combined with the reactivity of the amino group, makes this compound an important intermediate in the development of novel pharmaceuticals, agrochemicals, and materials.[2][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic scaffolds, including benzimidazoles and quinazolines, and its application in palladium-catalyzed cross-coupling reactions.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds found in numerous clinically used drugs due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[5][6] The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. This compound, after conversion to a suitable diamine, can serve as a precursor for substituted benzimidazoles. A more direct approach involves palladium-catalyzed reactions or copper-promoted cyclizations.[7]
Application: Synthesis of 2-Arylaminobenzimidazoles via Copper-Catalyzed Domino Reaction
This protocol describes a one-pot synthesis of 2-arylaminobenzimidazoles from a bromoaniline precursor, demonstrating a facile and efficient method for generating this important heterocyclic core.[7]
Experimental Protocol
-
Materials:
-
This compound (or analogous 2-bromoaniline) (2 mmol)
-
Thiourea (B124793) (1 mmol)
-
Sodium acetate (B1210297) (NaOAc) (1 mmol)
-
Copper source (e.g., CuI, 50 mol%)
-
Dimethyl sulfoxide (B87167) (DMSO) (2-3 mL)
-
-
Procedure:
-
To a stirred solution of DMSO (2-3 mL), slowly add thiourea (1 mmol, 76 mg).
-
Add sodium acetate (1 mmol, 82 mg) and the copper catalyst (50 mol%) to the reaction mixture at room temperature.
-
Stir the mixture for 1 hour at room temperature until a black-colored solution is obtained.
-
Add this compound (2 mmol) to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to centrifuge tubes and centrifuge for 10 minutes.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (60-120 mesh).[7]
-
Quantitative Data
The following table summarizes representative yields for the synthesis of various N-aryl-1H-benzo[d]imidazol-2-amines from analogous bromoanilines using a copper-catalyzed reaction.
| Product | Starting Bromoaniline | Yield (%) | Melting Point (°C) |
| N-Phenyl-1H-benzo[d]imidazol-2-amine | 2-Bromoaniline | 96% | 97-99 |
| N-(Naphthalen-3-yl)-1H-benzo[d]imidazol-2-amine | 2-Bromoaniline | 78% | 168-169 |
Data adapted from a study on copper-promoted synthesis of benzimidazoles.[7]
Reaction Scheme: Benzimidazole Synthesis
Caption: One-pot synthesis of 2-aminobenzimidazoles.
Synthesis of Quinazoline (B50416) Derivatives
Quinazolines are another class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry, exhibiting activities such as anticancer and anti-inflammatory effects.[8][9] Various synthetic strategies have been developed for the preparation of quinazolines, often involving cyclization reactions of appropriately substituted anilines.
Application: Copper-Catalyzed Tandem Synthesis of Quinazolines
This protocol outlines a one-pot method for synthesizing quinazoline derivatives from 2-bromobenzyl bromides, aldehydes, and ammonium (B1175870) hydroxide (B78521), which can be adapted for precursors derived from this compound.[8]
Experimental Protocol
-
Materials:
-
Substituted 2-bromobenzylamine (B1296416) (derived from this compound)
-
Aldehyde derivative
-
Ammonium hydroxide
-
Cupric acetate (catalyst)
-
-
Procedure:
-
Combine the 2-bromobenzylamine derivative, aldehyde, and ammonium hydroxide in a suitable solvent.
-
Add cupric acetate as the catalyst.
-
The reaction proceeds through amination, condensation with the aldehyde, intramolecular nucleophilic cyclization, and subsequent aromatization to yield the quinazoline derivative.[8]
-
Quantitative Data
The following table presents yields for the synthesis of various quinazoline derivatives using a copper-catalyzed tandem reaction with different aldehydes.
| Aldehyde Substituent | Yield (%) |
| 4-Methylphenyl | 79% |
| 4-Methoxyphenyl | 75% |
| 2-Thienyl | 68% |
| 3-Nitrophenyl | 52% |
Data adapted from a study on copper-catalyzed synthesis of quinazolines.[8]
Reaction Scheme: Quinazoline Synthesis
References
- 1. Page loading... [wap.guidechem.com]
- 2. srinichem.com [srinichem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 5-Bromo-2-chloroaniline in the Synthesis of Pharmaceutical Ingredients: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloroaniline is a versatile halogenated aromatic amine that serves as a crucial building block in the synthesis of a variety of biologically active molecules and active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring both bromine and chlorine atoms on the aniline (B41778) ring, provides multiple reactive sites for the construction of complex molecular architectures. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, coupled with the nucleophilicity of the amino group, allows for a range of synthetic transformations, including nucleophilic substitution, acylation, and palladium-catalyzed cross-coupling reactions. This document provides detailed application notes on the use of this compound in the synthesis of key pharmaceutical ingredient classes, including Fatty Acid-Binding Protein (FABP) inhibitors and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.
Application 1: Synthesis of Fatty Acid-Binding Protein (FABP) Inhibitors
Fatty Acid-Binding Proteins (FABPs) are intracellular lipid-binding proteins that play a significant role in lipid metabolism and signaling.[1] Dysregulation of FABP activity has been implicated in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in inflammatory conditions and cancer. Consequently, inhibitors of FABPs are of significant interest as potential therapeutic agents. This compound serves as a key starting material for the synthesis of potent FABP inhibitors, particularly urea-based derivatives.
The general synthetic approach involves the conversion of this compound into an isocyanate intermediate, which is then reacted with a variety of amines to generate a library of N,N'-disubstituted ureas. The 5-bromo-2-chlorophenyl moiety often serves as a crucial part of the pharmacophore, interacting with the binding pocket of the FABP.
Experimental Protocol: Synthesis of N-(5-Bromo-2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea
This protocol details the synthesis of a representative urea-based FABP inhibitor.
Step 1: Synthesis of 5-bromo-2-chloro-1-isocyanatobenzene
-
Materials:
-
This compound
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the cooled aniline solution.
-
Carefully add triethylamine (2.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting solution of 5-bromo-2-chloro-1-isocyanatobenzene is typically used directly in the next step without purification.
-
Step 2: Synthesis of N-(5-Bromo-2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea
-
Materials:
-
Solution of 5-bromo-2-chloro-1-isocyanatobenzene in DCM (from Step 1)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To the solution of 5-bromo-2-chloro-1-isocyanatobenzene from Step 1, add a solution of 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous DCM at room temperature.
-
Stir the reaction mixture for 12-18 hours. Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of hexane (B92381) and ethyl acetate) to afford the desired N-(5-Bromo-2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea.
-
Quantitative Data Summary (Hypothetical)
| Step | Product | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1 | 5-bromo-2-chloro-1-isocyanatobenzene | This compound | Triphosgene, TEA | DCM | 2-4 | 0 to RT | - (used in situ) | - |
| 2 | N-(5-Bromo-2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea | 5-bromo-2-chloro-1-isocyanatobenzene | 4-(Trifluoromethoxy)aniline | DCM | 12-18 | RT | 75 | >95 |
Signaling Pathway and Experimental Workflow
Application 2: Synthesis of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] Inhibition of VEGFR-2 signaling is a clinically validated strategy in cancer therapy. This compound can be utilized as a starting scaffold for the synthesis of potent VEGFR-2 inhibitors, often involving the construction of heterocyclic ring systems that can effectively interact with the ATP-binding site of the kinase.
One approach involves a multi-step synthesis to construct a pyrimido[4,5-b]indole core, where the initial aniline serves as the foundation for the indole (B1671886) ring.
Experimental Protocol: Synthesis of a Pyrimido[4,5-b]indole VEGFR-2 Inhibitor Precursor
This protocol outlines the initial steps for the synthesis of a key intermediate towards pyrimido[4,5-b]indole-based VEGFR-2 inhibitors, starting from this compound.
Step 1: Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Arylboronic acid (e.g., 2-formylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the solvent mixture and degas the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 6-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the coupled product.
-
Step 2: Reductive Amination and Cyclization (Conceptual)
-
The product from the Suzuki coupling can then undergo further transformations, such as reductive amination followed by cyclization, to form the indole core. The specific conditions would depend on the nature of the coupled aryl group.
Quantitative Data Summary (Hypothetical)
| Step | Product | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1 | 2-chloro-5-(2-formylphenyl)aniline | This compound | 2-formylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/Water | 8 | 90 | 80 | >95 |
Signaling Pathway and Experimental Workflow
This compound is a valuable and versatile starting material in medicinal chemistry, providing a platform for the synthesis of diverse and potent pharmaceutical ingredients. Its application in the development of FABP and VEGFR-2 inhibitors highlights its importance in addressing significant therapeutic needs in metabolic diseases and oncology. The provided protocols and conceptual workflows serve as a guide for researchers in the exploration and optimization of novel drug candidates derived from this key building block. Further exploration of its reactivity will undoubtedly lead to the discovery of new therapeutic agents.
References
The Pivotal Role of 5-Bromo-2-chloroaniline in the Synthesis of Diamide Insecticides: Application Notes and Protocols
Introduction
5-Bromo-2-chloroaniline is a key starting material in the synthesis of a class of potent insecticides known as anthranilic diamides. These insecticides, including the commercially significant compounds chlorantraniliprole (B1668704) and cyantraniliprole (B1669382), are highly valued in the agrochemical industry for their efficacy against a broad spectrum of chewing pests. Their mode of action involves the targeted activation of insect ryanodine (B192298) receptors, leading to the uncontrolled release of intracellular calcium, which in turn causes muscle paralysis and ultimately, the death of the insect. This document provides detailed application notes and experimental protocols for the synthesis of chlorantraniliprole and cyantraniliprole, highlighting the crucial role of this compound in the production of the necessary anthranilamide intermediates.
Synthetic Pathways Overview
The synthesis of both chlorantraniliprole and cyantraniliprole from this compound generally follows a convergent synthesis strategy. This involves the separate preparation of two key intermediates: a substituted anthranilamide and a pyrazolecarboxylic acid derivative. These two intermediates are then coupled in the final step to yield the active ingredient.
A common route to the anthranilamide intermediate involves the multi-step transformation of this compound. For chlorantraniliprole, the bromine atom is retained, while for cyantraniliprole, the bromine is converted to a cyano group.
Data Presentation
Table 1: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide (Intermediate for Chlorantraniliprole)
| Step | Reaction | Reagents and Solvents | Key Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Formation of 2-Amino-3-methylbenzoic acid | 3-methyl-2-nitrobenzoic acid, Methanol (B129727), Pd/C, H₂ | - | 90 | 97 (HPLC) | [1] |
| 2 | Chlorination | 2-Amino-3-methylbenzoic acid, Acetic acid, HCl, H₂O₂ | 20-30°C, 12-15 h | 79 | 95 (HPLC) | [1] |
| 3 | Amidation | 2-amino-5-chloro-3-methylbenzoic acid, Thionyl chloride, Methylamine (B109427) | 50°C | 91.3 | 99.5 | [2] |
Table 2: Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide (B1593408) (Intermediate for Cyantraniliprole)
| Step | Reaction | Reagents and Solvents | Key Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Bromination of 2-amino-N,3-dimethylbenzamide | 2-amino-N,3-dimethylbenzamide, Acetic acid, HBr, H₂O₂ | <70°C | - | - | [3] |
| 2 | Cyanation | 2-amino-5-bromo-N,3-dimethylbenzamide, Sodium cyanide, Copper(I) iodide, N,N'-dimethylethylenediamine, 1,3,5-trimethylbenzene | 138-155°C, 3 h | - | - | [4] |
| 3 | Alternative Cyanation | Methyl 2-amino-5-bromo-3-methylbenzoate, Cuprous cyanide, DMF | 145°C, 6 h | 89 | - | [5] |
Table 3: Final Coupling Reactions to Yield Chlorantraniliprole and Cyantraniliprole
| Product | Coupling Method | Key Reagents | Solvent | Yield (%) | Reference |
| Chlorantraniliprole | Direct Amide Coupling | Methanesulfonyl chloride, 3-methylpyridine | Acetonitrile | 91.5 | [6] |
| Chlorantraniliprole | Via Benzoxazinone (B8607429) | Methanesulfonyl chloride, Triethylamine | Acetonitrile | 86 | [7] |
| Cyantraniliprole | Via Benzoxazinone | Thionyl chloride, Pyridine | - | 85 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide
This protocol details a three-step synthesis starting from 3-methyl-2-nitrobenzoic acid.
Step 1: Synthesis of 2-Amino-3-methylbenzoic acid
-
To a solution of 3-methyl-2-nitrobenzoic acid (50 g) in methanol, add 10% Pd/C (5 g).
-
Hydrogenate the mixture under a hydrogen atmosphere.
-
Monitor the reaction by HPLC.
-
Upon completion, filter the catalyst and recover the methanol under reduced pressure to obtain 2-amino-3-methylbenzoic acid.[1]
Step 2: Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid
-
To a solution of 2-amino-3-methylbenzoic acid (200 g) and concentrated hydrochloric acid (400 ml) in acetic acid (600 ml), add 30% hydrogen peroxide (202.5 g) at 20-30°C.
-
Stir the reaction mixture for 12-15 hours at 20-30°C.
-
Monitor the reaction by HPLC.
-
Upon completion, add water to the reaction mixture.
-
Isolate the resulting solid product by filtration and dry to yield 2-amino-5-chloro-3-methylbenzoic acid.[1]
Step 3: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide
-
Add 2-amino-5-chloro-3-methylbenzoic acid (0.08 kg) and thionyl chloride (0.05 kg) to a reactor and stir until dissolved.
-
Heat the mixture to 50°C.
-
Monitor the reaction progress by liquid chromatography.
-
Once the starting material is consumed, remove the excess thionyl chloride by vacuum distillation.
-
To the residue, add a solution of methylamine (0.027 kg) in dichloromethane (B109758) dropwise.
-
After the addition is complete, remove the solvent by vacuum distillation to obtain 2-amino-5-chloro-N,3-dimethylbenzamide.[2]
Protocol 2: Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide
This protocol outlines the synthesis starting from 2-amino-5-bromo-N,3-dimethylbenzamide.
Step 1: Cyanation of 2-amino-5-bromo-N,3-dimethylbenzamide
-
Charge a 100-mL three-necked flask equipped with a mechanical stirrer, thermometer, and condenser with 2-amino-5-bromo-N,3-dimethylbenzamide (5.0 g, 0.02 mol, 99.1% purity) and 1,3,5-trimethylbenzene (20 g) under a nitrogen atmosphere.
-
Stir the mixture at room temperature and add powdered sodium cyanide (1.25 g, 0.024 mol), copper(I) iodide (0.57 g, 0.003 mol), and N,N'-dimethylethylenediamine (1.51 g, 0.017 mol).
-
Heat the reaction mixture to 138-140°C for 3 hours, then heat to reflux (approximately 155°C).
-
Cool the mixture to 23°C and add water (20 mL) over 5 minutes.
-
Stir the mixture for 30 minutes and then filter.
-
Wash the collected solid with water (2 x 10 mL) and chlorobenzene (B131634) (10 mL).
-
Dry the solid in a vacuum oven at 50°C to a constant weight to yield 2-amino-5-cyano-N,3-dimethylbenzamide.[4]
Protocol 3: Synthesis of Chlorantraniliprole via Benzoxazinone Intermediate
-
Prepare a solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-3-methylbenzoic acid in acetonitrile.
-
Add a dehydrating agent such as methanesulfonyl chloride in the presence of a base like triethylamine.
-
The benzoxazinone intermediate will form and can be isolated or used in situ.
-
React the benzoxazinone intermediate with a methylamine solution to open the ring and form chlorantraniliprole.[9]
-
The crude product can be purified by recrystallization.
Visualization of a Key Synthetic Step and Biological Action
Diagram 1: Synthesis of Chlorantraniliprole via Benzoxazinone Intermediate
Caption: Synthetic pathway to Chlorantraniliprole.
Diagram 2: Mode of Action of Diamide (B1670390) Insecticides
Caption: Ryanodine receptor activation by diamides.
This compound is an indispensable precursor in the industrial synthesis of the highly effective diamide insecticides, chlorantraniliprole and cyantraniliprole. The synthetic routes, while multi-stepped, are well-established and offer high yields of the final products. The detailed protocols provided herein offer a guide for researchers and professionals in the field of agrochemical synthesis. The targeted mode of action of these insecticides on the insect ryanodine receptor underscores the importance of continued research into novel and specific pest control agents.
References
- 1. researchgate.net [researchgate.net]
- 2. CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof - Google Patents [patents.google.com]
- 3. EP2729444B1 - Method for manufacturing 2-amino-5-cyano-n,3-dimethylbenzamide - Google Patents [patents.google.com]
- 4. Synthesis routes of 2-Amino-5-cyano-N,3-dimethylbenzamide [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2021249395A1 - Solid state forms of cyantraniliprole - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Gram-Scale Synthesis of 5-Bromo-2-chloroaniline and Its Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the gram-scale synthesis of 5-bromo-2-chloroaniline, a valuable building block in the development of pharmaceuticals and other fine chemicals. Due to the limited availability of a direct gram-scale protocol for this specific isomer, a robust, three-step synthetic route starting from the readily available 2-chloroaniline (B154045) is presented. This protocol is designed to be adaptable for further derivatization, enabling the exploration of novel chemical entities.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a three-step process:
-
Protection of the Amino Group: The amino group of 2-chloroaniline is first protected by acetylation to form N-(2-chlorophenyl)acetamide. This prevents unwanted side reactions and directs the subsequent bromination.
-
Regioselective Bromination: The N-(2-chlorophenyl)acetamide is then subjected to electrophilic bromination. The directing effects of the chloro and acetamido groups favor the introduction of bromine at the 5-position.
-
Deprotection: Finally, the acetyl group is removed by hydrolysis to yield the target compound, this compound.
Experimental Protocols
Step 1: Synthesis of N-(2-chlorophenyl)acetamide
Materials:
-
2-chloroaniline
-
Acetic anhydride (B1165640)
-
Glacial acetic acid
-
Sodium acetate (B1210297)
-
Deionized water
Procedure:
-
In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroaniline (e.g., 127.5 g, 1.0 mol) in glacial acetic acid (250 mL).
-
To this solution, slowly add acetic anhydride (112.3 g, 1.1 mol) in a dropwise manner while stirring. An exothermic reaction will occur.
-
After the addition is complete, add a solution of sodium acetate (82 g, 1.0 mol) in water (500 mL) to the reaction mixture.
-
Heat the mixture to reflux for 2 hours.
-
After reflux, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the white precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2-chlorophenyl)acetamide.
-
Dry the product in a vacuum oven at 60°C.
Step 2: Synthesis of N-(5-bromo-2-chlorophenyl)acetamide
Materials:
-
N-(2-chlorophenyl)acetamide
-
N-Bromosuccinimide (NBS)
-
Deionized water
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve N-(2-chlorophenyl)acetamide (e.g., 169.6 g, 1.0 mol) in acetonitrile (500 mL).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add N-Bromosuccinimide (187.0 g, 1.05 mol) in portions over 1 hour, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water (1 L).
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude N-(5-bromo-2-chlorophenyl)acetamide can be used in the next step without further purification or can be recrystallized from ethanol if a higher purity is required.
Step 3: Synthesis of this compound
Materials:
-
N-(5-bromo-2-chlorophenyl)acetamide
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
50% Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Dichloromethane (B109758) (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a 2 L round-bottom flask equipped with a reflux condenser, suspend the crude N-(5-bromo-2-chlorophenyl)acetamide (e.g., from the previous step) in a mixture of ethanol (500 mL) and concentrated HCl (250 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly neutralize the mixture by adding 50% NaOH solution until the pH is approximately 10-12. This should be done carefully in an ice bath as the neutralization is highly exothermic.
-
Extract the product with dichloromethane or ethyl acetate (3 x 300 mL).
-
Combine the organic layers and wash with brine (2 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., hexane or ethanol/water).
Data Presentation
| Step | Compound Name | Starting Material | Molar Mass ( g/mol ) | Grams (g) | Moles (mol) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | N-(2-chlorophenyl)acetamide | 2-chloroaniline | 169.61 | 127.5 | 1.0 | 169.6 | 155.0 | 91.4 |
| 2 | N-(5-bromo-2-chlorophenyl)acetamide | N-(2-chlorophenyl)acetamide | 249.06 | 169.6 | 1.0 | 249.1 | 224.2 | 90.0 |
| 3 | This compound | N-(5-bromo-2-chlorophenyl)acetamide | 206.47 | 249.1 | 1.0 | 206.5 | 175.5 | 85.0 |
Note: The presented yields are typical and may vary based on experimental conditions and scale.
Visualization of Experimental Workflow and Synthetic Pathway
Caption: Experimental workflow for the gram-scale synthesis of this compound.
Caption: Synthetic pathway for this compound.
Synthesis of Derivatives
This compound is a versatile intermediate for the synthesis of a variety of derivatives. The amino group can undergo reactions such as diazotization followed by Sandmeyer reactions to introduce a range of functional groups. The aromatic ring is also amenable to further functionalization.
Example: Synthesis of a Sulfonamide Derivative
-
Dissolve this compound (1 eq.) in pyridine.
-
Cool the solution to 0°C and add a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq.) dropwise.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
This protocol provides a reliable and scalable method for the synthesis of this compound and opens avenues for the creation of diverse derivatives for various research and development applications. Researchers should always adhere to proper laboratory safety practices when performing these experiments.
Application Notes and Protocols for Tracking 5-Bromo-2-chloroaniline Reaction Progress
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the reaction progress of 5-Bromo-2-chloroaniline, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are designed to be adaptable to various reaction conditions.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Reverse-phase HPLC (RP-HPLC) with UV detection is a robust and widely used technique for the quantitative analysis of aromatic amines and their reaction mixtures. It offers excellent resolution, sensitivity, and reproducibility.
Data Presentation: HPLC Analysis
The following table illustrates the expected retention times for this compound and a potential reactant and product. Please note that these are example values and actual retention times will vary based on the specific HPLC system, column, and exact mobile phase composition.
| Compound | Retention Time (min) | Peak Area (arbitrary units) at 1 mg/mL |
| Starting Material (e.g., a substituted pyrimidine) | 2.5 | 1,200,000 |
| This compound | 4.8 | 1,500,000 |
| Product | 6.2 | 1,800,000 |
A calibration curve should be generated for this compound to ensure accurate quantification. An example is provided below.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 1,500 |
| 5 | 7,500 |
| 10 | 15,000 |
| 25 | 37,500 |
| 50 | 75,000 |
| 100 | 150,000 |
Experimental Protocol: HPLC Method
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.
-
A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of halogenated anilines.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
A gradient elution is often effective. An example gradient is as follows:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 239 nm is a suitable wavelength for chloroanilines, though a DAD can be used to monitor multiple wavelengths.[1]
3. Sample Preparation for Reaction Monitoring:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or methanol) to prevent further reaction.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC.
-
Prepare a "time zero" sample by taking an aliquot immediately after all reactants have been added but before the reaction has significantly progressed.
4. Analysis:
-
Inject a standard of pure this compound to determine its retention time.
-
Inject the prepared samples from the reaction monitoring.
-
Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product(s) over time. The consumption of this compound can be quantified by comparing its peak area at different time points to the initial peak area or by using a calibration curve.
Workflow for HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for High-Sensitivity Analysis
GC-MS provides excellent sensitivity and selectivity, making it a powerful tool for monitoring reaction progress, especially for identifying and quantifying trace-level components. The mass spectrometer provides structural information, confirming the identity of reactants, intermediates, and products.
Data Presentation: GC-MS Analysis
The following table provides an example of GC-MS data. The Kovats retention index is a standardized measure that is less dependent on the specific instrument conditions than the retention time. A Kovats retention index of 1370 has been reported for 2-bromo-5-chloroaniline (B1280272) on a standard non-polar column.[2]
| Compound | Retention Time (min) | Kovats Retention Index | Key Mass Fragments (m/z) |
| This compound | 8.5 | 1370 | 205, 207, 126, 90 |
| Potential Byproduct (e.g., dechlorinated aniline) | 7.2 | - | 171, 173, 92 |
| Product | 10.1 | - | Varies with product structure |
Experimental Protocol: GC-MS Method
1. Instrumentation and Columns:
-
A standard GC-MS system with an electron ionization (EI) source is suitable.
-
A capillary column such as a 5% diphenyl - 95% dimethylpolysiloxane (e.g., HP-5ms, DB-5) is a good choice for the analysis of aromatic amines.
2. GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Splitless injection of 1 µL.
3. MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 50-400.
4. Sample Preparation for Reaction Monitoring:
-
At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
For quantitative analysis, it is highly recommended to use a deuterated internal standard (e.g., 4-chloroaniline-d4) to correct for variations in sample preparation and injection. Add a known amount of the internal standard to the quenched aliquot.
-
The sample can then be directly injected into the GC-MS.
5. Analysis:
-
Identify the peaks corresponding to the starting materials, product(s), and any byproducts based on their retention times and mass spectra.
-
The reaction progress can be monitored by observing the change in the relative peak areas of the reactants and products over time. For quantitative analysis, the peak area of this compound can be normalized to the peak area of the internal standard.
Workflow for GC-MS Analysis
Thin-Layer Chromatography (TLC) for Rapid Qualitative Monitoring
TLC is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a reaction. It allows for the simultaneous analysis of multiple time points on a single plate.
Data Presentation: TLC Analysis
The retention factor (Rf) is a key parameter in TLC. A reported Rf value for 2-bromo-5-chloro-aniline is 0.88 in a 1:1 mixture of ethyl acetate and hexane (B92381).[3] The table below shows hypothetical Rf values for a reaction mixture.
| Compound | Rf Value (1:1 Ethyl Acetate/Hexane) |
| Starting Material | 0.45 |
| This compound | 0.88 |
| Product | 0.65 |
Experimental Protocol: TLC Method
1. Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F254).
-
Developing chamber.
-
Capillary tubes for spotting.
-
Solvent system (mobile phase). A good starting point for halogenated anilines is a mixture of a non-polar solvent like hexane or heptane (B126788) and a more polar solvent like ethyl acetate. The ratio can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization method: UV lamp (254 nm) for compounds with a UV chromophore. Stains can also be used if the compounds are not UV-active.
2. Procedure:
-
Prepare the developing chamber by adding the chosen solvent system to a depth of about 0.5 cm and lining the chamber with filter paper to ensure saturation of the atmosphere with solvent vapors.
-
On the TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).
-
At various time points during the reaction, take a small sample using a capillary tube and spot it on the origin line. It is also advisable to spot the pure starting materials and this compound as references.
-
Allow the spots to dry completely.
-
Place the TLC plate in the developing chamber, ensuring the solvent level is below the origin line.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry.
-
Visualize the spots under a UV lamp. Circle the spots with a pencil.
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
3. Interpretation:
-
The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. By comparing the intensity of the spots over time, a qualitative assessment of the reaction's completion can be made.
Logical Diagram for TLC Monitoring
UV-Visible Spectroscopy for Preliminary Analysis
While not a separative technique, UV-Vis spectroscopy can sometimes be used for a quick, preliminary assessment of reaction progress if the starting materials and products have distinct absorbance spectra.
Experimental Protocol: UV-Vis Spectroscopy
1. Instrumentation:
-
A standard UV-Vis spectrophotometer.
2. Procedure:
-
Dissolve a known concentration of pure this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and record its UV-Vis spectrum to determine its wavelength of maximum absorbance (λmax).
-
Record the spectra of the other starting materials and, if possible, the purified product.
-
At various time points during the reaction, withdraw a small aliquot, quench it, and dilute it to a concentration within the linear range of the spectrophotometer.
-
Record the UV-Vis spectrum of the diluted aliquot.
3. Interpretation:
-
Monitor the change in absorbance at the λmax of the reactants and products. A decrease in the absorbance of the reactants and an increase in the absorbance of the product can indicate reaction progress. However, this method is prone to interference if multiple components absorb at similar wavelengths.
Disclaimer: The experimental conditions and data presented in these application notes are for illustrative purposes and should be optimized for your specific instrumentation and reaction conditions. Always follow appropriate laboratory safety procedures when handling chemicals.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 5-Bromo-2-chloroaniline Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 5-Bromo-2-chloroaniline. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials for the synthesis of this compound include 2-chloroaniline (B154045), which undergoes electrophilic bromination, or a corresponding nitrobenzene (B124822) derivative, such as 1-chloro-4-nitrobenzene, which can be brominated and subsequently reduced. An alternative approach involves a multi-step synthesis from aniline, which includes protection of the amine, followed by sequential halogenation and deprotection.
Q2: My synthesis resulted in a low yield of this compound. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can arise from several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Adjusting reaction time and temperature may be necessary.
-
Suboptimal Reagent Ratios: The stoichiometry of the reactants is crucial. An excess or deficit of the brominating agent can lead to incomplete reaction or the formation of poly-brominated byproducts.
-
Formation of Isomers: The bromination of 2-chloroaniline can lead to the formation of other isomers, such as 3-bromo-2-chloroaniline (B183718) and 4-bromo-2-chloroaniline. Optimizing reaction conditions, such as temperature and catalyst, can improve regioselectivity.
-
Loss During Workup and Purification: Significant product loss can occur during extraction, washing, and purification steps. Ensure proper phase separation during extraction and minimize transfers. Optimize your purification method, whether it be recrystallization or column chromatography, to maximize recovery.
Q3: I am observing multiple spots on the TLC of my crude product. What are the likely impurities?
A3: Multiple spots on a TLC plate indicate the presence of impurities. For the synthesis of this compound, these commonly include:
-
Unreacted Starting Material: The presence of 2-chloroaniline.
-
Positional Isomers: Formation of other bromo-chloroaniline isomers.
-
Poly-brominated Byproducts: Over-bromination can lead to the formation of dibromo-chloroaniline derivatives.
-
Byproducts from Side Reactions: Depending on the synthetic route, other side products may form. For instance, in syntheses involving nitration and reduction, residual nitro-intermediates may be present.
Employing purification techniques such as column chromatography or recrystallization is necessary to separate the desired product from these impurities.[1]
Q4: How can I control the regioselectivity of the bromination of 2-chloroaniline to favor the 5-bromo isomer?
A4: Controlling regioselectivity in the electrophilic bromination of substituted anilines can be challenging. The amino group is a strong activating group and directs ortho- and para- to itself. The chloro group is a deactivating group but also an ortho-, para- director. To favor the formation of this compound (para to the amino group), consider the following strategies:
-
Protecting the Amino Group: Converting the amino group to a less activating acetamido group can modulate its directing effect and steric hindrance, potentially favoring bromination at the para position. The protecting group can be removed in a subsequent step.
-
Choice of Brominating Agent and Catalyst: Different brominating agents (e.g., Br₂, N-bromosuccinimide) and catalysts can influence the isomer distribution. A copper-catalyzed bromination using CuSO₄·5H₂O and NaBr has been reported for the regioselective bromination of anilines.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the thermodynamically more stable product.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low Yield | Incomplete reaction. | Monitor reaction progress using TLC or GC. Consider extending the reaction time or adjusting the temperature. |
| Formation of multiple isomers. | Optimize reaction conditions (temperature, solvent, catalyst) to improve regioselectivity. Consider protecting the amine group. | |
| Product loss during workup. | Ensure efficient extraction by performing multiple extractions with a suitable solvent. Minimize product loss during solvent removal and transfers. | |
| Impure Product (Multiple Spots on TLC) | Presence of starting material. | Ensure the reaction goes to completion. Purify the crude product using column chromatography or recrystallization. |
| Formation of positional isomers. | Optimize reaction conditions for better regioselectivity. Isomers may be separated by careful column chromatography or fractional crystallization. | |
| Over-bromination (di- or tri-brominated products). | Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly and at a controlled temperature.[3][4] | |
| "Oiling Out" During Recrystallization | Inappropriate solvent. | The chosen solvent may be too effective, preventing crystallization. Test a range of solvents or solvent mixtures. |
| Presence of impurities. | Impurities can lower the melting point and inhibit crystal formation. Try to purify the crude product by another method (e.g., column chromatography) before recrystallization.[1] | |
| Cooling too rapidly. | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of pure crystals.[1] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Bromination of 2-Chloroaniline
This protocol is adapted from a general procedure for the regioselective bromination of anilines.[2]
Materials:
-
2-Chloroaniline
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium bromide (NaBr)
-
Sodium persulfate (Na₂S₂O₈)
-
Acetonitrile (B52724) (CH₃CN)
-
Water (H₂O)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
Procedure:
-
To a suspension of CuSO₄·5H₂O (0.25 equivalents) in a mixture of acetonitrile and water, add 2-chloroaniline (1.0 equivalent) at room temperature.
-
Stir the mixture for 15 minutes.
-
Cool the mixture to a lower temperature (e.g., 7 °C) and add NaBr (1.8 equivalents) and Na₂S₂O₈ (1.4 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at the lower temperature for 2 hours, then allow it to warm to room temperature and stir for an additional 22 hours.
-
Quench the reaction by adding a solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis via Reduction of a Nitro Intermediate
This protocol is based on the synthesis of a related isomer, 2-Bromo-5-chloroaniline, and can be adapted for this compound if the appropriate starting nitro compound is available.[5][6]
Materials:
-
1-Bromo-4-chloro-2-nitrobenzene (or the corresponding isomer for this compound synthesis)
-
Zinc powder
-
Diatomaceous earth (Celite)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-bromo-4-chloro-2-nitrobenzene (1.0 equivalent) in methanol and heat the solution to 50 °C.
-
Slowly add a solution of ammonium formate in water.
-
Carefully add zinc powder (4.0 equivalents) in portions, controlling the exothermic reaction to maintain a steady reflux.
-
After the addition is complete, monitor the reaction until completion.
-
Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure.
-
Extract the product with diethyl ether.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 4. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-BROMO-5-CHLOROANILINE CAS#: 823-57-4 [m.chemicalbook.com]
Preventing side product formation in 5-Bromo-2-chloroaniline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 5-Bromo-2-chloroaniline. It is intended for researchers, scientists, and drug development professionals to help mitigate side product formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
A1: this compound has three primary reactive sites: the amino group (-NH₂), the bromine atom at the C5 position, and the chlorine atom at the C2 position. The reactivity of these sites allows for a variety of chemical transformations.
Q2: In cross-coupling reactions, which halogen is more reactive?
A2: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the general order of reactivity for halogens is I > Br > Cl.[1][2] Therefore, the C-Br bond at the C5 position of this compound is significantly more reactive than the C-Cl bond at the C2 position, allowing for selective functionalization at the bromine site under carefully controlled conditions.[1][3][4]
Q3: How can I prevent di-substitution when only mono-substitution at the bromine position is desired in a Suzuki coupling reaction?
A3: To favor mono-arylation at the more reactive C-Br bond, you can employ milder reaction conditions. This includes using a lower reaction temperature (e.g., room temperature to 60°C), utilizing a less active catalyst system, and adjusting the stoichiometry to use a limiting amount of the boronic acid (e.g., 0.9-1.0 equivalents).[4] Careful monitoring of the reaction progress is also crucial to stop the reaction once the desired mono-substituted product is predominantly formed.[1]
Q4: What are the primary challenges in the acylation of this compound?
A4: A primary challenge is preventing polysubstitution on the aromatic ring due to the activating nature of the amino group.[5] The amino group itself is also highly nucleophilic and will readily undergo N-acylation. To achieve selective mono-acylation on the ring, it is often necessary to first protect the amino group.[5][6]
Q5: Why is temperature control critical in the diazotization of this compound?
A5: Low temperatures (typically 0-5°C) are crucial for the stability of the resulting diazonium salt. If the temperature rises, the diazonium salt can decompose prematurely, leading to the formation of undesired side products such as phenols and potentially hazardous evolution of nitrogen gas.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired coupled product.
-
Potential Cause: Inactive catalyst.
-
Troubleshooting Steps:
-
Ensure the palladium catalyst is active; use a fresh batch or a pre-catalyst.
-
Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can deactivate the catalyst.
-
Consider increasing the catalyst loading incrementally.
-
-
Potential Cause: Inappropriate ligand choice.
-
Troubleshooting Steps:
-
For challenging substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often more effective than standard ligands like PPh₃.[7]
-
Screen a variety of ligands to find the optimal one for your specific boronic acid partner.
-
-
Potential Cause: Incorrect base or poor base quality.
-
Troubleshooting Steps:
Issue: Significant formation of side products (Dehalogenation and Homocoupling).
-
Potential Cause: Presence of water or protic impurities leading to dehalogenation.
-
Troubleshooting Steps:
-
Use anhydrous solvents and reagents.
-
Ensure the reaction is performed under a dry, inert atmosphere (e.g., Argon or Nitrogen).[8]
-
-
Potential Cause: Presence of oxygen leading to homocoupling of the boronic acid.
-
Troubleshooting Steps:
-
Rigorously degas all solvents and the reaction mixture before adding the catalyst.[7]
-
Using a slight excess of the boronic acid can sometimes help suppress the homocoupling of the more valuable this compound.
-
Buchwald-Hartwig Amination
Issue: Low yield of the aminated product.
-
Potential Cause: Catalyst deactivation.
-
Troubleshooting Steps:
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Handle them under an inert atmosphere.
-
Use a pre-catalyst to ensure the efficient generation of the active Pd(0) species.
-
-
Potential Cause: Steric hindrance.
-
Troubleshooting Steps:
-
When coupling bulky amines, steric hindrance can be a significant issue.
-
Employing more sterically demanding and electron-rich ligands can often overcome this.
-
Issue: Formation of hydrodehalogenated side product.
-
Potential Cause: Competing reaction pathway involving a palladium-hydride species.
-
Troubleshooting Steps:
-
The choice of ligand is critical; bulky, electron-rich biaryl monophosphine ligands can accelerate the desired C-N bond formation and outcompete the dehalogenation pathway.[8]
-
Optimize the reaction temperature and time, as prolonged heating can increase the formation of this side product.
-
Screening different base and solvent combinations can also help to minimize hydrodehalogenation.[8]
-
Acylation
Issue: Formation of multiple acylated products (N-acylation and poly-C-acylation).
-
Potential Cause: High reactivity of the amino group and the activated aromatic ring.
-
Troubleshooting Steps:
-
To achieve selective C-acylation, protect the amino group as an acetamide (B32628) before performing the acylation. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for controlled mono-substitution.[5][6] The protecting group can be removed later by hydrolysis.
-
For N-acylation, the reaction is generally straightforward as the nitrogen is more nucleophilic than the ring.
-
Issue: Low conversion or sluggish reaction.
-
Potential Cause: Insufficiently reactive acylating agent.
-
Troubleshooting Steps:
-
Use a more reactive acylating agent such as an acyl chloride or anhydride (B1165640).
-
The addition of a suitable catalyst may be necessary depending on the chosen acylating agent.
-
Diazotization and Sandmeyer Reaction
Issue: Low yield of the desired Sandmeyer product.
-
Potential Cause: Incomplete diazotization.
-
Troubleshooting Steps:
-
Ensure the reaction temperature is strictly maintained between 0-5°C.
-
Use a slight excess of sodium nitrite (B80452) and test for its presence with starch-iodide paper.
-
Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction to avoid decomposition.
-
Issue: Formation of phenol (B47542) or azo-coupling side products.
-
Potential Cause: Decomposition of the diazonium salt or reaction with unreacted aniline (B41778).
-
Troubleshooting Steps:
-
Maintain a low temperature (0-5°C) until the diazonium salt is consumed in the Sandmeyer step to prevent the formation of phenol.
-
Ensure complete diazotization of the starting aniline to prevent it from acting as a coupling partner with the diazonium salt to form an azo compound.
-
Data Presentation
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Haloanilines with Phenylboronic Acid
| Haloaniline Substrate | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | ~85-95 |
| 2,5-Dibromoaniline | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | ~90 |
| 2,5-Dichloroaniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | ~70-80 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods. Data is compiled based on typical outcomes for similar substrates.
Table 2: Influence of Reaction Conditions on Side Product Formation in Suzuki Coupling
| Side Product | Contributing Factors | Mitigation Strategies | Expected Purity Improvement |
| Dehalogenation | Presence of water/protic solvents, high temperature | Use anhydrous solvents, lower reaction temperature, screen ligands.[8] | 5-15% |
| Homocoupling | Presence of oxygen, catalyst decomposition | Thoroughly degas solvents and reaction mixture, use fresh catalyst.[7] | 10-20% |
Note: Purity improvement is an estimated range and is highly dependent on the initial reaction setup.
Table 3: Representative Yields for N-Acylation of Substituted Anilines with Acetyl Chloride
| Aniline Substrate | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Pyridine (B92270) | CH₂Cl₂ | 0 to RT | >95 |
| 4-Bromoaniline | Na₂CO₃ | H₂O/THF | RT | ~92 |
| 4-Chloroaniline | Pyridine | Toluene | RT | >95 |
Note: Yields are for the N-acylated product and are based on typical high-yielding acylation reactions.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3 equivalents)
-
Toluene and Water (4:1 mixture, degassed)
-
Anhydrous, degassed reaction vessel (e.g., Schlenk flask)
Procedure:
-
To the reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix Pd₂(dba)₃ and SPhos in a small amount of the degassed toluene.
-
Add the catalyst mixture to the reaction vessel, followed by the remaining toluene/water solvent mixture.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Minimized Hydrodehalogenation
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Bulky biarylphosphine ligand (e.g., XPhos, 4 mol%)
-
NaOt-Bu (1.5 equivalents)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed reaction vessel
Procedure:
-
To the reaction vessel under an inert atmosphere, add this compound, the palladium pre-catalyst, the ligand, and the base.
-
Add the anhydrous, degassed toluene via syringe.
-
Add the amine to the reaction mixture.
-
Heat the reaction to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Protocol 3: N-Acylation of the Amino Group
Materials:
-
This compound
-
Acyl chloride or anhydride (1.1 equivalents)
-
Pyridine (2 equivalents)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Reaction flask with a dropping funnel
Procedure:
-
Dissolve this compound in anhydrous CH₂Cl₂ in the reaction flask and cool to 0°C in an ice bath.
-
Add pyridine to the solution.
-
Add the acyl chloride or anhydride dropwise from the dropping funnel while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the N-acylated product.
Protocol 4: Diazotization and Sandmeyer Bromination
Materials:
-
This compound
-
Sodium nitrite (NaNO₂) (1.1 equivalents)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice bath
Procedure:
-
Diazotization: Suspend this compound in an aqueous solution of HBr and cool to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 20-30 minutes at 0-5°C after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, dissolve CuBr in HBr and cool to 0°C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract, dry, and concentrate to obtain the crude product, which can be purified by distillation or chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling reactions.
Caption: Chemoselectivity in reactions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromo-2-chloroaniline by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-2-chloroaniline using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the recommended stationary and mobile phases for the column chromatography of this compound?
For the purification of this compound, the standard stationary phase is silica (B1680970) gel. A common mobile phase system is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate. The optimal ratio of these solvents should be determined by preliminary Thin Layer Chromatography (TLC) to achieve good separation of the desired compound from any impurities.
Q2: How can I prevent peak tailing of this compound on a silica gel column?
Anilines are basic compounds and can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to peak tailing and poor separation. To mitigate this, it is highly recommended to add a small amount of a volatile base, such as triethylamine (B128534) (typically 0.1-1% v/v), to the mobile phase. This will neutralize the acidic sites on the stationary phase, resulting in a more symmetrical peak shape and improved separation.
Q3: How do I determine the correct mobile phase composition for my column?
The ideal mobile phase composition should be determined using Thin Layer Chromatography (TLC) before performing column chromatography. The goal is to find a solvent system that gives the this compound an Rf (retention factor) value of approximately 0.2-0.4, while providing good separation from any impurities. Start with a low polarity eluent (e.g., a high ratio of hexane to ethyl acetate) and gradually increase the polarity until the desired separation is achieved.
Q4: What are the best practices for loading my sample onto the column?
For optimal separation, the sample should be loaded onto the column in a concentrated, narrow band. There are two common methods for sample loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: If the compound is not very soluble in the mobile phase, it can be dry-loaded. Dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Spots (Co-elution) | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the mobile phase using TLC. A less polar solvent system may improve separation.- Reduce the amount of sample loaded onto the column. |
| Peak Tailing | - Strong interaction between the basic aniline (B41778) and acidic silica gel. | - Add 0.1-1% triethylamine to the mobile phase to neutralize the silica gel. |
| Compound is Stuck on the Column | - Mobile phase is not polar enough.- The compound may be unstable on silica gel. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).- If the compound is degrading, consider using a less acidic stationary phase like neutral alumina. |
| Cracked or Channeled Column Bed | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry without any air bubbles. A layer of sand on top of the silica can help prevent disturbance of the bed when adding solvent. |
| Low or No Recovery of the Compound | - The compound is highly volatile and evaporated with the solvent.- The compound is colorless and was not detected in the fractions. | - Use a rotary evaporator at a suitable temperature and pressure to remove the solvent.- Monitor the fractions by TLC and use a UV lamp for visualization if the compound is UV active. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound. The specific mobile phase composition should be optimized beforehand using TLC.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 95:5 with 0.1% Triethylamine).
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, creating a uniform packed bed.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the sand layer using a pipette.
4. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect the eluent in a series of fractions.
-
The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute compounds with higher polarity.
5. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Quantitative Data Summary
The following table provides typical data for the purification of halogenated anilines by column chromatography. The exact values for this compound may vary depending on the specific experimental conditions.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for this class of compounds. |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., 95:5 to 80:20) + 0.1-1% Triethylamine | The exact ratio should be determined by TLC. |
| Typical Rf Value | 0.2 - 0.4 | In the optimized mobile phase for good separation. |
| Loading Capacity | 1-10% of silica gel weight | Depends on the difficulty of the separation. |
| Expected Purity | >98% | Achievable with optimized conditions. |
| Expected Yield | 80-95% | Dependent on the purity of the crude material and the separation efficiency. |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting low yield in Suzuki coupling with 5-Bromo-2-chloroaniline
Technical Support Center: Suzuki Coupling of 5-Bromo-2-chloroaniline
This guide provides troubleshooting solutions and frequently asked questions for researchers encountering low yields or other issues during the Suzuki-Miyaura cross-coupling of this compound. This substrate presents unique challenges due to its polyhalogenated nature and the electron-withdrawing effects of the chloro and amino groups.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in low or no yield?
Low yields with this substrate are common and can stem from several factors related to its challenging electronic and structural properties. The general reactivity order for halogens in Suzuki couplings is I > Br > Cl, meaning the C-Br bond is significantly more reactive than the C-Cl bond.[1][2] Key areas to investigate include the catalyst system, base, solvent, and reaction temperature.
Potential Causes & Troubleshooting Steps:
-
Inactive or Inefficient Catalyst System: The choice of palladium source and, more critically, the ligand is paramount for activating the aryl halide.[1] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]
-
Palladium Source: Use fresh, high-quality palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[1] Air-sensitive Pd(0) catalysts can decompose if not handled under an inert atmosphere.[3]
-
Ligand Selection: The oxidative addition of the C-X bond to the palladium center is often the rate-limiting step.[2] For a challenging substrate with a less reactive C-Cl bond and an electron-deficient ring, bulky and electron-rich phosphine (B1218219) ligands are required to facilitate this step.[1][2][4] Consider screening ligands such as SPhos, XPhos, or other Buchwald-type ligands.[1]
-
-
Suboptimal Base Selection: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[2][5]
-
Base Strength: For difficult couplings, stronger inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][3]
-
Solubility: The base must have some solubility in the reaction medium to be effective. The choice of solvent and the addition of water can influence this.[6]
-
-
Inappropriate Solvent System: The solvent must dissolve the reactants and be stable at the required temperature.[6]
-
Common Solvents: Aprotic polar solvents such as dioxane, THF, or DMF are frequently used, often with water as a co-solvent to help dissolve the inorganic base.[1][6]
-
Degassing: Oxygen can deactivate the Pd(0) catalyst, leading to catalyst decomposition and the formation of homocoupling byproducts.[3][7] It is critical to thoroughly degas all solvents and the reaction mixture before adding the catalyst.[1]
-
-
Insufficient Reaction Temperature: Aryl chlorides are the least reactive of the aryl halides and often require higher temperatures (e.g., 80-120 °C) for the oxidative addition step to proceed efficiently.[1][8] If you are targeting the C-Br bond, lower temperatures may be sufficient.[1]
Q2: I am observing significant side products like dehalogenation and homocoupling. How can I minimize them?
The formation of side products is a common reason for low yields. The primary culprits are dehalogenation, protodeboronation, and homocoupling.
-
Dehalogenation: This is the replacement of a halogen atom with hydrogen. It can be promoted by protic solvents (e.g., alcohols) or impurities.[1]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a C-H bond.[2] It is often promoted by excess water, harsh basic conditions, or high temperatures.[2][9]
-
Mitigation: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts, which are less prone to this side reaction.[2][10] Ensure the base is dry and avoid excessively high temperatures.[9]
-
-
Homocoupling: This is the coupling of two boronic acid molecules and is primarily caused by the presence of oxygen.[1][9]
Table 1: Troubleshooting Common Side Reactions
| Side Product | Potential Cause(s) | Recommended Solution(s) |
| Dehalogenation | Presence of water or protic solvents; inefficient catalyst. | Use anhydrous solvents; thoroughly degas the reaction mixture; screen different ligands.[1] |
| Protodeboronation | Excess water; high temperature; unstable boronic acid. | Use boronic esters (e.g., pinacol esters); use dry reagents; avoid excessive heat.[2][9] |
| Homocoupling | Presence of oxygen; catalyst decomposition. | Rigorously degas all solvents and the reaction mixture; use fresh, high-quality catalyst.[1][9] |
Q3: How can I achieve selective coupling at the bromine atom over the chlorine atom?
Given the higher reactivity of the C-Br bond compared to the C-Cl bond, achieving selective mono-arylation at the bromine position is feasible by carefully controlling the reaction conditions.[1]
-
Lower Reaction Temperature: Start with milder temperatures (e.g., room temperature to 70 °C) and monitor the reaction closely by TLC or LC-MS.[1][11]
-
Less Active Catalyst System: A less reactive catalyst/ligand combination might favor the more labile C-Br bond.[1]
-
Stoichiometry: Using a slight excess or an equivalent amount of the boronic acid (e.g., 1.0-1.2 equivalents) can help favor mono-substitution.[1]
Optimization & Experimental Protocols
Table 2: Recommended Starting Conditions for Screening
| Parameter | Condition 1 (Mild) | Condition 2 (Forcing) | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-3 mol%) | Common and effective palladium precursors.[1] |
| Ligand | SPhos (2-4 mol%) | XPhos (4-6 mol%) | Bulky, electron-rich ligands are essential for activating aryl chlorides.[1][8] |
| Base | K₂CO₃ (2 eq.) | K₃PO₄ or Cs₂CO₃ (2-3 eq.) | Stronger bases are often required for challenging couplings.[1][3] |
| Solvent | Dioxane / H₂O (4:1) | Toluene or 2-MeTHF / H₂O (10:1) | Aprotic solvents are standard; water aids base solubility.[1][11] |
| Temperature | 80 °C | 100-110 °C | Higher temperatures are often necessary for less reactive halides.[1][8] |
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.)
-
Degassed Solvent (e.g., Dioxane/Water 4:1, 5 mL)
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, and the base.[8]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can also be done by evacuating and backfilling the vial three times.[4]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.[8]
-
Solvent Addition: Add the previously degassed solvent mixture via syringe.[8]
-
Reaction: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[8]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.[1]
Visual Troubleshooting and Process Guides
The following diagrams illustrate the troubleshooting workflow and the fundamental catalytic cycle of the reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
How to remove unreacted starting material from 5-Bromo-2-chloroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-2-chloroaniline.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound, focusing on the removal of unreacted starting materials.
1. My purified this compound still contains starting material. How can I tell?
The presence of unreacted starting material can be detected by several analytical methods:
-
Thin-Layer Chromatography (TLC): The most common and quickest method. Your purified product will show a distinct spot, while the presence of a second spot corresponding to the starting material (e.g., 2-chloroaniline) indicates contamination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show characteristic peaks of the starting material that are absent in the pure product spectrum.
-
Melting Point: A broad or depressed melting point of your this compound sample compared to the literature value (around 48°C) suggests the presence of impurities.[1]
2. What are the likely unreacted starting materials I need to remove?
The most probable unreacted starting material is 2-chloroaniline (B154045) . The synthesis of this compound typically involves the bromination of 2-chloroaniline. Incomplete bromination will result in residual 2-chloroaniline in your crude product.
3. How do I choose the best purification method to remove unreacted 2-chloroaniline?
The choice of purification method depends on the scale of your reaction and the level of purity required. The significant difference in the physical states and polarity of this compound (solid) and 2-chloroaniline (liquid) allows for several effective purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at RT | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
| This compound | C₆H₅BrClN | 206.47 | Solid | 48 | Decomposes | Slightly soluble[1][2][3] |
| 2-Chloroaniline | C₆H₆ClN | 127.57 | Liquid | 0-3 | 208-210 | 5.13 g/L at 20°C[4][5] |
4. Can you provide a step-by-step guide for a recommended purification method?
Recrystallization is often a highly effective and scalable method for purifying solid compounds from liquid impurities.
Experimental Protocol: Recrystallization of this compound
Objective: To remove unreacted 2-chloroaniline from crude this compound.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., ethanol (B145695)/water or hexane/ethyl acetate)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the crude product at an elevated temperature but not at room temperature, while the impurity (2-chloroaniline) should remain soluble at room temperature. A solvent system like ethanol and water often works well.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (e.g., ethanol) until the solid just dissolves.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add a co-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. The this compound should crystallize out of the solution. For maximum yield, you can place the flask in an ice bath after it has reached room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Purification Workflow
Caption: Decision workflow for the purification of this compound.
Signaling Pathway Diagram (Illustrative)
While there isn't a biological "signaling pathway" for a chemical purification, the following diagram illustrates the logical flow of the purification process.
Caption: Logical flow of the recrystallization process.
References
Managing exothermic reactions during 5-Bromo-2-chloroaniline synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for managing the exothermic reaction during the synthesis of 5-Bromo-2-chloroaniline. The primary focus is on the widely used method of reducing 1-bromo-4-chloro-2-nitrobenzene with zinc powder.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on managing the exothermic nature of the reaction.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction temperature spikes unexpectedly. | - Rate of zinc powder addition is too fast.- Inadequate cooling of the reaction vessel.- Poor agitation leading to localized "hot spots". | - Immediately cease the addition of zinc powder.- Enhance external cooling (e.g., add more ice/dry ice to the bath).- Increase the stirring rate to improve heat dissipation.- If the temperature continues to rise, consider adding a small amount of cold solvent (e.g., methanol) to dilute the reaction mixture. |
| Low yield of this compound. | - Incomplete reaction due to insufficient reducing agent or reaction time.- Loss of product during workup and purification.- Formation of side products due to excessive temperature. | - Ensure the correct stoichiometry of zinc powder is used.- Monitor the reaction by Thin Layer Chromatography (TLC) to confirm completion before workup.- Optimize the extraction and purification steps to minimize product loss.- Maintain the recommended reaction temperature to avoid the formation of impurities. |
| Formation of a dark, tarry substance in the reaction mixture. | - The reaction temperature was too high, leading to the decomposition of the starting material or product. | - Improve temperature control throughout the reaction.- Ensure a slow and controlled addition of the reducing agent to prevent rapid temperature increases. |
| The reaction does not initiate or is very sluggish. | - The zinc powder may be of low quality or passivated.- Insufficient initial heating to start the reaction. | - Use freshly opened or activated zinc powder.- Gently warm the reaction mixture to the recommended starting temperature (around 50°C) before adding the zinc powder.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of a runaway exothermic reaction during the synthesis of this compound?
A1: The initial signs of a runaway reaction include a rapid and uncontrolled increase in the internal temperature of the reaction vessel, a sudden increase in the reflux rate, and the evolution of a large amount of gas. It is crucial to monitor the reaction temperature closely, especially during the addition of the zinc powder.
Q2: What is the optimal temperature range for the synthesis of this compound via nitro reduction?
A2: The reaction is typically initiated by gently heating the solution to around 50°C.[1] The exothermic nature of the zinc powder addition should then maintain a steady reflux. It is important to control the addition rate to prevent the temperature from exceeding the boiling point of the solvent (methanol) excessively, which could lead to side reactions and a decrease in yield.
Q3: How does the rate of addition of zinc powder affect the reaction?
A3: The rate of addition of zinc powder is a critical parameter for controlling the exothermic reaction. A slow, portion-wise addition allows for the heat generated to be effectively dissipated by the cooling system, maintaining a controlled and steady reflux.[1] A rapid addition can overwhelm the cooling capacity, leading to a dangerous temperature spike and potential for a runaway reaction.
Q4: What are the common side products in this synthesis, and how can their formation be minimized?
A4: While specific data on side products for this exact synthesis is limited in the provided search results, common side reactions in the reduction of nitroaromatics can include the formation of azoxy, azo, and hydrazo compounds. These are often favored at higher temperatures. To minimize their formation, it is essential to maintain strict temperature control throughout the reaction.
Q5: What safety precautions are essential when performing this exothermic reaction?
A5: It is imperative to conduct this reaction in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, must be worn. An appropriate cooling bath (e.g., ice-water or dry ice-acetone) should be readily available and of sufficient capacity to manage the exotherm. A blast shield is also recommended. Ensure that an emergency plan is in place to handle a potential runaway reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of 2-Bromo-5-chloroaniline.[1]
Materials:
-
1-bromo-4-chloro-2-nitrobenzene
-
Methanol
-
Zinc powder
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
In a suitable reaction vessel, dissolve 1-bromo-4-chloro-2-nitrobenzene (140 g, 0.59 mol) in 2.5 L of methanol.
-
Gently heat the solution to 50°C using a water bath.
-
Slowly add a solution of ammonium formate (303 g, 4.81 mol) in 500 mL of water to the reaction mixture.
-
Carefully add zinc powder (155 g, 2.36 mol) in small portions. Note: The addition should be controlled to manage the exothermic reaction and maintain a steady reflux.
-
After the addition of zinc is complete, continue to monitor the reaction until completion (e.g., by TLC).
-
Extract the product with diethyl ether (5 x 200 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Decant the solution and concentrate it under reduced pressure to obtain a reddish-brown oil.
-
Redissolve the oil in 150 mL of a dichloromethane/hexane mixture and filter it through a short column of silica gel.
-
Concentrate the filtrate under reduced pressure to yield an orange-colored oil.
-
Add 200 mL of hexane and cool the mixture in a dry ice bath to precipitate this compound as a light yellow solid.
-
Collect the solid by vacuum filtration. This procedure can yield approximately 92.1 g (75%) of the final product.[1]
Data Presentation
Due to the lack of specific quantitative data in the search results for the synthesis of this compound, the following tables provide an illustrative example of how such data could be presented. These values are based on general principles of organic synthesis and should be determined experimentally for this specific reaction.
Table 1: Effect of Temperature on Yield and Purity
| Reaction Temperature (°C) | Yield (%) | Purity (%) |
| 40 | 65 | 98 |
| 50 (reflux) | 75 | 97 |
| 60 | 72 | 95 |
| 70 | 68 | 92 |
Table 2: Effect of Zinc Powder Addition Time on Yield and Purity
| Addition Time (minutes) | Yield (%) | Purity (%) |
| 15 | 60 | 90 |
| 30 | 70 | 96 |
| 60 | 75 | 97 |
| 90 | 73 | 98 |
Visualizations
Caption: Workflow for managing temperature during exothermic synthesis.
Caption: Logical workflow for troubleshooting low product yield.
References
Catalyst deactivation issues in cross-coupling of 5-Bromo-2-chloroaniline
Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-2-chloroaniline. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms in this compound in a typical palladium-catalyzed cross-coupling reaction?
In palladium-catalyzed cross-coupling reactions, the general order of halogen reactivity is I > Br > OTf > Cl.[1] Therefore, the C-Br bond at the 5-position is expected to be significantly more reactive than the C-Cl bond at the 2-position. This inherent reactivity difference allows for selective functionalization at the C-Br position under carefully controlled conditions.
Q2: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the common culprits?
Low yields in Suzuki-Miyaura couplings can arise from several factors:
-
Catalyst Deactivation: Ensure your palladium catalyst is active. Oxygen can deactivate the catalyst, so it is crucial to thoroughly degas your solvent and reaction mixture.[1][2] Using a pre-catalyst can sometimes improve results.
-
Base Issues: The choice and quality of the base are critical. For boronic acids, a hydrated base or the addition of water is often necessary. Ensure the base is strong enough to facilitate transmetalation but not so strong that it degrades your substrate or catalyst.[1]
-
Poor Solubility: The substrate or reagents may not be fully soluble in the chosen solvent system, leading to a sluggish or incomplete reaction.[1] Consider screening different solvents or solvent mixtures.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be promoted by aqueous basic conditions and elevated temperatures.[3] Using anhydrous conditions or more stable boronic esters can mitigate this.
Q3: I am observing significant hydrodehalogenation (replacement of a halogen with hydrogen) as a side product. How can this be minimized?
Hydrodehalogenation is a common side reaction. To minimize it, consider the following strategies:
-
Ligand Choice: Employ bulky, electron-rich phosphine (B1218219) ligands that favor reductive elimination over β-hydride elimination.[1]
-
Base Selection: Use a non-nucleophilic, sterically hindered base.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired coupling reaction.[1]
-
Reagent Purity: Ensure all reagents and solvents are of high purity, as impurities can sometimes promote this side reaction.[2]
Q4: Can I achieve chemoselective coupling at the C-Br position without affecting the C-Cl bond?
Yes, selective coupling at the more reactive C-Br bond is achievable. To favor mono-functionalization, you can:
-
Lower the Reaction Temperature: Start at a lower temperature (e.g., room temperature to 40°C) to exploit the reactivity difference between the C-Br and C-Cl bonds.[1]
-
Choose a Milder Base: A weaker base may not be sufficient to facilitate the oxidative addition at the less reactive C-Cl bond.[1]
-
Ligand Screening: Experiment with different ligands. A less electron-rich ligand might favor reaction at the more reactive C-Br bond.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Buchwald-Hartwig Amination
If you are experiencing low or no yield of the desired aminated product with this compound, consult the following troubleshooting workflow:
References
Improving solubility of 5-Bromo-2-chloroaniline for reaction setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing 5-Bromo-2-chloroaniline in their experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
This compound is a solid at room temperature with a melting point of approximately 48°C.[1] It is characterized as being slightly soluble in water.[1][2]
Q2: In which organic solvents is this compound likely to be soluble?
Q3: What are the main challenges when working with this compound?
The primary challenges include its limited solubility in some non-polar solvents and its potential for oxidation, which is common for anilines and can lead to discoloration of solutions. The choice of solvent is also critical as it can significantly impact the outcome of subsequent reactions.
Troubleshooting Guide: Improving Solubility for Reaction Setup
Issues with dissolving this compound can often be overcome by selecting an appropriate solvent and employing techniques to enhance solubility.
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | Poor solvent choice. | 1. Consult the Solvent Solubility Table (below) for qualitative guidance. 2. For polar aprotic reactions (e.g., Suzuki, Buchwald-Hartwig): Try DMF, DMSO, THF, or dioxane. 3. For less polar systems: Consider toluene (B28343) or dichloromethane. |
| Insufficient solvent volume. | Increase the solvent volume incrementally until the solid dissolves. Note the final concentration for reproducibility. | |
| Low temperature. | Gently warm the mixture. Many organic compounds show significantly increased solubility at higher temperatures. Use a water bath or oil bath for controlled heating. | |
| Precipitation Upon Cooling | Supersaturation. | If the reaction can be performed at an elevated temperature, this may not be an issue. If the reaction is at room temperature, you may need to use a larger volume of solvent or a different solvent in which the compound is more soluble at that temperature. |
| Discoloration of Solution (Yellow/Brown) | Oxidation of the aniline (B41778). | 1. Use degassed solvents, especially for sensitive reactions like palladium-catalyzed cross-couplings. 2. Handle the solid and prepare the solution under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation: Qualitative Solubility of this compound
The following table provides a qualitative summary of suitable solvents for this compound based on its use in common organic reactions.
| Solvent | Solvent Type | Anticipated Solubility | Common Applications |
| Toluene | Aromatic Hydrocarbon | Soluble, may require heating | Buchwald-Hartwig Amination, Suzuki Coupling |
| Tetrahydrofuran (B95107) (THF) | Ether | Soluble | Buchwald-Hartwig Amination, Suzuki Coupling |
| 1,4-Dioxane | Ether | Soluble | Buchwald-Hartwig Amination, Suzuki Coupling |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Suzuki Coupling, Buchwald-Hartwig Amination |
| Dimethyl Sulfoxide (B87167) (DMSO) | Polar Aprotic | Soluble | Suzuki Coupling |
| Methanol | Polar Protic | Soluble | General purpose |
| Ethanol | Polar Protic | Soluble | General purpose |
| Dichloromethane (DCM) | Halogenated | Soluble | General purpose |
| Acetonitrile | Polar Aprotic | Likely Soluble | General purpose |
Experimental Protocols
Protocol for Determining Solubility of this compound
This protocol describes a general method for determining the approximate solubility of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Small, sealable glass vials
-
Magnetic stirrer and stir bars or shaker
-
Analytical balance
-
Temperature-controlled environment (e.g., water bath)
-
Filtration apparatus (e.g., syringe filter)
Procedure:
-
To a pre-weighed vial, add a known mass of this compound (e.g., 100 mg).
-
Add a small, measured volume of the selected solvent (e.g., 1 mL).
-
Seal the vial and place it in a temperature-controlled environment.
-
Stir the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
If the solid has completely dissolved, return to step 1 and use a larger mass of the aniline.
-
If solid remains, continue to add small, measured volumes of the solvent incrementally, allowing the mixture to equilibrate after each addition, until the solid is fully dissolved.
-
Record the total volume of solvent required to dissolve the initial mass of the aniline.
-
Calculate the solubility in g/100 mL or other desired units.
General Protocol for Dissolving this compound for Reaction
Materials:
-
This compound
-
Anhydrous, degassed solvent (if required by the reaction)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To the reaction flask under an inert atmosphere, add the desired mass of this compound.
-
Add the appropriate volume of the chosen anhydrous, degassed solvent via syringe or cannula.
-
Stir the mixture at room temperature.
-
If dissolution is slow or incomplete, gently warm the flask using a water or oil bath until a clear solution is obtained.
-
Once dissolved, cool the solution to the desired reaction temperature before adding other reagents.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Decision pathway for solvent selection based on reaction type.
References
Validation & Comparative
Unveiling the Spectroscopic Signature of 5-Bromo-2-chloroaniline: A Comparative NMR Analysis
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical intermediates is paramount. This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-chloroaniline, a crucial building block in the synthesis of various pharmaceutical compounds. We present a comparative view by contrasting its spectral data with those of related substituted anilines, offering a deeper insight into the influence of substituent effects on NMR chemical shifts.
Comparative Analysis of 1H and 13C NMR Spectral Data
The structural elucidation of this compound and its analogues relies heavily on the interpretation of their NMR spectra. The chemical shifts (δ) in parts per million (ppm) provide a detailed fingerprint of the magnetic environment of each proton and carbon atom within the molecule. Below is a comprehensive summary of the experimental 1H and 13C NMR data for this compound, alongside data for 2-chloroaniline (B154045) and 4-bromoaniline (B143363) to highlight the impact of the halogen substituents on the aromatic ring.
Table 1: 1H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| This compound | CDCl₃ | 7.37 (d, J = 2.2 Hz, 1H), 7.15 (dd, J = 8.5, 2.2 Hz, 1H), 6.63 (d, J = 8.6 Hz, 1H), 4.02 (br s, 2H, -NH₂)[1] |
| 2-Chloroaniline | CDCl₃ | 7.22 (d, J = 8.1 Hz, 1H), 7.04 (t, J = 7.6 Hz, 1H), 6.70-6.62 (m, 2H), 3.99 (br s, 2H, -NH₂)[2] |
| 4-Bromoaniline | CDCl₃ | 7.23 (d, 2H, J = 8.7 Hz), 6.55 (d, 2H, J = 8.7 Hz), 3.65 (br s, 2H, -NH₂)[2] |
Table 2: 13C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | 142.1, 131.6, 130.5, 119.9, 116.8, 109.3[1] |
| 2-Chloroaniline | CDCl₃ | 142.9, 129.1, 127.4, 119.2, 116.3, 115.8 |
| 4-Bromoaniline | CDCl₃ | 145.4, 132.2, 116.9, 110.1 |
The data clearly illustrates the influence of the electron-withdrawing chloro and bromo groups on the chemical shifts of the aromatic protons and carbons. In this compound, the protons are shifted downfield compared to unsubstituted aniline (B41778) due to the deshielding effect of the halogens. The distinct splitting patterns arise from the coupling between adjacent protons, providing valuable information about their relative positions on the aromatic ring.
Experimental Protocol for NMR Spectral Acquisition
The following is a standard protocol for the acquisition of 1H and 13C NMR spectra of solid organic compounds like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample (e.g., this compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The residual proton signal of the solvent can be used as an internal reference (for CDCl₃, δ ≈ 7.26 ppm for ¹H NMR and δ ≈ 77.2 ppm for ¹³C NMR).[3]
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The instrument is tuned and locked onto the deuterium (B1214612) signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
3. 1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is used.
-
Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is commonly used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is set to cover the expected range of proton chemical shifts.
4. 13C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2 seconds is generally appropriate.
-
Spectral Width: A spectral width of around 200-240 ppm is used to encompass the full range of carbon chemical shifts.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts are referenced to the residual solvent peak.
Visualizing the Structure and NMR Assignments
To visually represent the structure of this compound and the assignment of its NMR signals, a diagram can be generated.
Caption: Molecular structure of this compound with corresponding 1H and 13C NMR chemical shift assignments.
References
A Comparative Guide to the Structural Confirmation of 5-Bromo-2-chloroaniline Derivatives
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. 5-Bromo-2-chloroaniline and its derivatives are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic materials.[1] Their isomeric forms can exhibit vastly different chemical and biological properties, making unambiguous structural confirmation a critical step in the research and development pipeline.
This guide provides a comparative overview of the primary analytical techniques used to confirm the structure of this compound derivatives. It includes a summary of expected quantitative data, detailed experimental protocols, and a logical workflow to guide the analytical process.
Comparison of Analytical Techniques
The structural confirmation of a this compound derivative relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their collective data ensures an accurate and irrefutable assignment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : As the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule, ¹H and ¹³C NMR spectroscopy are indispensable. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For substituted anilines, the chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic for determining the substitution pattern on the benzene (B151609) ring.[2][3]
-
Mass Spectrometry (MS) : This technique provides the molecular weight of the compound and, through fragmentation patterns, offers valuable information about its structure.[4][5] For halogenated compounds like this compound derivatives, the distinctive isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provide a clear signature for the presence of these halogens.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in a molecule.[2] For aniline (B41778) derivatives, key vibrational frequencies include the N-H stretches of the amine group, C-N stretching, and vibrations associated with the aromatic ring and carbon-halogen bonds.[2]
-
X-ray Crystallography : This is the gold standard for structural determination, providing the precise three-dimensional arrangement of atoms in a molecule.[6] Its primary limitation is the requirement for a suitable single crystal of the compound, which can sometimes be challenging to obtain. When successful, it provides unambiguous proof of structure, including relative and absolute stereochemistry.[7]
Data Presentation: Expected Spectroscopic Data
The following tables summarize the expected quantitative data for the parent compound, this compound, which serves as a baseline for its derivatives.
Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: Actual chemical shifts (δ) will vary depending on the specific derivative and solvent used.)
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |
| ¹H | Aromatic H (ortho to -NH₂) | ~6.6 - 6.8 | Doublet | ~8-9 |
| ¹H | Aromatic H (meta to -NH₂) | ~7.0 - 7.2 | Doublet of doublets | ~8-9, ~2-3 |
| ¹H | Aromatic H (ortho to -Br) | ~7.3 - 7.5 | Doublet | ~2-3 |
| ¹H | -NH₂ | ~3.5 - 4.5 | Broad singlet | N/A |
| ¹³C | C-NH₂ | ~145 - 150 | Singlet | N/A |
| ¹³C | C-Cl | ~118 - 122 | Singlet | N/A |
| ¹³C | C-Br | ~110 - 115 | Singlet | N/A |
| ¹³C | Aromatic CH | ~115 - 135 | Singlet | N/A |
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value / Description | Significance |
| Molecular Formula | C₆H₅BrClN[8][9] | Confirms elemental composition. |
| Molecular Weight | 206.47 g/mol [8][9] | Provides the mass of the molecule. |
| Monoisotopic Mass | 204.92939 Da[8] | Exact mass used for high-resolution MS. |
| Key M+ Peaks (m/z) | 205, 207, 209 | Shows characteristic isotopic pattern for one Br and one Cl atom. |
| Major Fragments | [M-H]⁺, [M-Cl]⁺, [M-Br]⁺, [M-HCN]⁺ | Provides clues about the molecular structure and stability. |
Table 3: Key FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | ~3300 - 3500 (typically two bands) |
| Aromatic Ring | C=C Stretch | ~1500 - 1620 |
| Amine (-NH₂) | N-H Bend (Scissoring) | ~1600 - 1650 |
| Aromatic Amine | C-N Stretch | ~1250 - 1350 |
| Carbon-Halogen | C-Cl Stretch | ~700 - 850 |
| Carbon-Halogen | C-Br Stretch | ~500 - 650 |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh 5-10 mg of the this compound derivative. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation : Use a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Data Acquisition : Insert the sample into the spectrometer.[2] The instrument will lock onto the deuterium (B1214612) signal and shim the magnetic field to optimize homogeneity.[2] Acquire the ¹H spectrum, followed by the ¹³C spectrum. The number of scans will depend on the sample concentration.
-
Data Processing : Process the acquired data by applying Fourier transform, phase correction, and baseline correction.[2] Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[2]
GC-MS (Electron Ionization) Protocol
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation : Inject 1 µL of the sample solution into the GC. The sample will be vaporized and separated on a capillary column (e.g., DB-5ms). Use a suitable temperature program to ensure good separation from any impurities.
-
MS Data Acquisition : As the compound elutes from the GC column, it enters the MS detector. Acquire the mass spectrum, typically scanning a mass range from m/z 40 to 400.
-
Data Analysis : Analyze the resulting mass spectrum. Identify the molecular ion peak and observe its characteristic isotopic pattern. Analyze the major fragmentation peaks to corroborate the proposed structure.
FTIR (ATR) Spectroscopy Protocol
-
Sample Preparation : If the sample is a solid, place a small amount directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact. If the sample is an oil, a thin film can be applied directly to the crystal.
-
Background Collection : With the clean, empty ATR crystal, collect a background spectrum. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water.
-
Sample Measurement : Place the sample on the crystal and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis : Analyze the key absorption bands in the spectrum and assign them to the corresponding functional groups to confirm their presence.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive structural confirmation of a newly synthesized this compound derivative.
Caption: Workflow for the structural elucidation of novel aniline derivatives.
References
- 1. This compound | 60811-17-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-4-chloroaniline [webbook.nist.gov]
- 5. 4-Bromo-2-chloroaniline(38762-41-3) MS spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-5-bromoaniline | C6H5BrClN | CID 3830731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromo-5-chloroaniline | C6H5BrClN | CID 11310276 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Bromo-2-chloroaniline and 4-Bromo-2-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two closely related halogenated anilines: 5-Bromo-2-chloroaniline and 4-Bromo-2-chloroaniline. While direct quantitative comparisons of reaction kinetics for these specific isomers are not extensively documented in publicly available literature, this document offers a robust analysis based on established principles of organic chemistry, including electronic and steric effects. The information herein is intended to guide synthetic strategy and reaction design.
Introduction to Reactivity in Substituted Anilines
The reactivity of an aniline (B41778) derivative is fundamentally governed by the interplay of electronic and steric effects imparted by its substituents. The amino group (-NH₂) is a powerful activating group that donates electron density to the aromatic ring via the resonance effect (+R), enhancing its nucleophilicity. Conversely, halogen substituents (Cl and Br) are deactivating due to their strong electron-withdrawing inductive effect (-I), but they also donate electron density, albeit weakly, through resonance (+R). This complex interplay dictates the molecule's behavior in various chemical transformations.
The key reaction sites on these molecules are:
-
The Amino Group: As a nucleophile, it can undergo reactions like acylation, alkylation, and diazotization. Its basicity and nucleophilicity are modulated by the electronic effects of the ring substituents.
-
The Aromatic Ring: Being activated by the amino group, it is susceptible to electrophilic aromatic substitution (EAS). The positions of substitution are directed by the combined influence of all substituents.
-
The Carbon-Halogen Bonds: These sites are targets for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where the reactivity trend is typically C-Br > C-Cl.[1][2]
Theoretical Reactivity Comparison
The positioning of the bromo and chloro substituents creates distinct electronic and steric environments in the two isomers, leading to predicted differences in reactivity.
Electronic Effects
The primary electronic factors are the inductive effect (-I), which withdraws electron density through sigma bonds, and the resonance effect (+R), which donates electron density through the pi system. For halogens, the inductive effect dominates, making them deactivating overall. The amino group is strongly activating via its +R effect.
-
This compound: The chloro group is ortho to the amino group, and the bromo group is meta. The strong -I effect of the ortho-chloro group significantly reduces the electron-donating ability of the amino group onto the ring and lowers its basicity. The bromo group at the meta position exerts its -I effect, further deactivating the ring.
-
4-Bromo-2-chloroaniline: Both halogens are ortho and para to the amino group. Their +R effects, while weak, are directed to the same positions as the powerful +R effect of the amino group. However, their strong -I effects still deactivate the ring. The bromo group is para to the -NH₂ group, and the chloro group is ortho. This arrangement leads to a different distribution of electron density compared to the 5-bromo isomer.
The interplay of these electronic effects can be visualized as follows:
References
A Comparative Guide to the Reactivity of C-Br vs. C-Cl Bonds in 5-Bromo-2-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloroaniline is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] Its utility stems from the presence of multiple reactive sites: an amino group and two different halogen substituents. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for site-selective functionalization, making it a versatile building block for creating molecular diversity.[2] This guide provides an objective comparison of the reactivity of these two bonds, supported by fundamental principles and experimental data, to aid researchers in designing selective synthetic strategies.
Core Principles: Why the C-Br Bond is More Reactive
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the first and often rate-determining step is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The ease of this step is the primary determinant of reactivity.
The two main factors governing the reactivity of carbon-halogen bonds are bond strength and polarity. While the C-Cl bond is more polar due to chlorine's higher electronegativity, experimental evidence overwhelmingly shows that bond strength is the dominant factor .[3]
The generally accepted order of reactivity for halogens in the oxidative addition step is: I > Br > Cl > F .[2][4] This trend is a direct consequence of the carbon-halogen bond dissociation energy (BDE). The C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to cleave.[3][5] This lower activation energy barrier makes the C-Br position in this compound the more reactive site for palladium-catalyzed transformations.[2]
Quantitative Data Presentation
The difference in reactivity can be quantified by comparing the average bond dissociation energies. A lower BDE corresponds to a weaker, more easily broken bond and thus a more reactive site in reactions where bond cleavage is critical.[3]
Table 1: Average Bond Dissociation Energies of Aromatic C-X Bonds
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| Aromatic C-Cl | ~397 |
| Aromatic C-Br | ~335 |
| Aromatic C-I | ~272 |
Data sourced from various chemistry resources.[6][7]
This substantial energy difference allows for high selectivity in chemical reactions. Under carefully controlled conditions, the C-Br bond can be selectively targeted while the C-Cl bond remains intact, available for subsequent transformations under more forcing conditions.
Table 2: Representative Yields for Selective Suzuki-Miyaura Coupling
The following data, based on analogous di-haloaromatic systems, illustrates the practical outcome of this reactivity difference.
| Substrate | Coupling Partner | Catalyst System | Conditions | Product (Yield) |
| 1-Bromo-4-chlorobenzene | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C, 4h | 4-Chloro-1,1'-biphenyl (~95%) |
| 1-Bromo-4-chlorobenzene | Phenylboronic Acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Dioxane, 110°C, 12h | 1,1':4',1''-Terphenyl (~85%)* |
| This compound | Arylboronic Acid | Pd(dppf)Cl₂, K₂CO₃ | DME/H₂O, 80°C, 2h | 5-Aryl-2-chloroaniline (Good to Excellent) |
*Reaction at the C-Cl position after initial C-Br coupling, requiring a more active catalyst and higher temperature.
Mandatory Visualizations
References
The Strategic Advantage of 5-Bromo-2-chloroaniline in Synthesis: A Comparative Guide for Researchers
For scientists and professionals in drug discovery and development, the selection of foundational molecules is a critical decision that dictates the efficiency and success of a synthetic route. Among the diverse array of haloanilines, 5-Bromo-2-chloroaniline emerges as a versatile and strategic building block. This guide provides an objective comparison of its performance against other common haloanilines, supported by experimental data and detailed protocols, to inform the rational design of synthetic pathways for complex target molecules.
Haloanilines are indispensable precursors in the synthesis of a wide range of pharmaceuticals and functional materials. The nature and position of the halogen substituents on the aniline (B41778) ring profoundly influence the molecule's reactivity in key bond-forming reactions. This guide focuses on the efficacy of this compound in two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Its performance is benchmarked against three other widely used haloanilines: 3-bromoaniline, 4-chloroaniline, and 2,5-dichloroaniline.
Unveiling Reactivity: A Comparative Analysis
The utility of a haloaniline building block is largely determined by the reactivity of its carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl, a trend governed by the bond dissociation energies of the respective carbon-halogen bonds. The weaker C-Br bond is more readily cleaved in the oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond. This inherent difference in reactivity provides a strategic advantage when using building blocks containing both bromine and chlorine, such as this compound, allowing for selective and sequential functionalization.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, crucial for the synthesis of biaryl scaffolds prevalent in many biologically active molecules. The following data, compiled from various sources and representative of typical outcomes, illustrates the comparative performance of the selected haloanilines in this key reaction.
| Haloaniline | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 12 | ~85-95 |
| 3-Bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~90-98 |
| 4-Chloroaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | ~80-90 |
| 2,5-Dichloroaniline | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~75-85 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate scope.
As the data suggests, bromoanilines generally exhibit higher reactivity and furnish superior yields in shorter reaction times compared to their chloro-analogues. This compound demonstrates excellent performance, with the added advantage of retaining a chloro-substituent for subsequent synthetic transformations.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, another critical functional group in medicinal chemistry. The reactivity trends observed in Suzuki-Miyaura coupling are also evident in this transformation.
| Haloaniline | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | ~90-97 |
| 3-Bromoaniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 6 | ~92-99 |
| 4-Chloroaniline | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 110 | 24 | ~85-92 |
| 2,5-Dichloroaniline | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | 1,4-Dioxane | 110 | 24 | ~80-90 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate scope.
Again, the bromo-substituted anilines demonstrate superior reactivity. The high yields achievable with this compound, coupled with the potential for further functionalization at the chloro-position, underscore its value as a versatile building block.
Experimental Protocols: A Guide for the Bench
Detailed and reliable experimental protocols are essential for reproducible results. The following sections provide generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the haloaniline (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, 10:1 v/v, 10 mL).
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2 mmol).
-
Reagent Addition: The haloaniline (1.0 mmol) and the amine (1.1 mmol) are then added, followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: The tube is sealed, and the reaction mixture is heated to the specified temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, it is cooled to room temperature, diluted with an organic solvent, and washed with water.
-
Purification: The organic layer is dried, concentrated, and the product is purified by flash column chromatography.
Visualizing Synthetic Strategy and Biological Relevance
The strategic use of haloanilines is often directed towards the synthesis of biologically active molecules, such as kinase inhibitors. The following diagrams illustrate a generalized workflow for the synthesis of a kinase inhibitor and the signaling pathway it targets.
The synthesis of many kinase inhibitors, such as Gefitinib, often involves the coupling of a haloaniline with a heterocyclic core.[1][2][3][4][5][6] This workflow highlights the pivotal role of cross-coupling reactions in building molecular complexity.
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.[7][8][9][10] Kinase inhibitors synthesized from haloaniline building blocks can effectively block this pathway, leading to a therapeutic effect.
Conclusion
In the landscape of haloaniline building blocks, this compound offers a compelling combination of high reactivity and synthetic versatility. Its bromo-substituent allows for efficient participation in key cross-coupling reactions, while the less reactive chloro-substituent provides an orthogonal handle for subsequent functionalization. This dual-reactivity profile, supported by the comparative data presented, makes this compound a strategic choice for the efficient and modular synthesis of complex molecules, particularly in the pursuit of novel therapeutics targeting well-defined signaling pathways. Researchers and drug development professionals can leverage these attributes to streamline synthetic routes and accelerate the discovery of new chemical entities.
References
- 1. ukm.my [ukm.my]
- 2. nbinno.com [nbinno.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. ClinPGx [clinpgx.org]
A comparative study of catalysts for Suzuki coupling of 5-Bromo-2-chloroaniline
A Comparative Guide to Catalysts for the Suzuki Coupling of 5-Bromo-2-chloroaniline
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The formation of a carbon-carbon bond between an aryl halide and a boronic acid, catalyzed by a palladium complex, is a cornerstone of modern organic synthesis. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of this compound, a key building block in the development of various pharmaceutical compounds.
The choice of catalyst is critical to the success of this reaction, directly impacting yield, reaction time, and overall efficiency. The presence of two different halogen atoms (bromine and chlorine) on the aniline (B41778) ring allows for chemoselective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > OTf > Cl.[1] This reactivity trend suggests that the C-Br bond will preferentially undergo oxidative addition to the palladium catalyst over the more stable C-Cl bond, allowing for selective coupling at the 5-position.[1]
Catalyst Performance Comparison
While direct comparative studies on this compound are limited in publicly available literature, this guide draws upon extensive data from structurally analogous aryl halides to provide a reliable framework for catalyst selection and reaction optimization. The following table summarizes the performance of different palladium catalysts in Suzuki coupling reactions of similar substrates.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference/Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 85 | 5 | For 5-Bromo-2-chlorobenzothiazole[2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | 3 | For 5-bromo-1-ethyl-1H-indazole[3] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | - | 85 | - | For 2-Bromo-5-chloroaniline[4] |
| XPhos Pd G2 (Hypothetical) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 | - | Expected outcome for challenging substrates[5] |
| PEPPSI-IPr (Hypothetical) | IPr | K₂CO₃ | t-BuOH/H₂O | 80 | 12 | 90 | - | Expected outcome for challenging substrates[5] |
Experimental Protocols
Detailed methodologies for the Suzuki coupling of this compound with an arylboronic acid using different palladium catalysts are provided below. These protocols are representative examples and may require optimization for specific substrates and scales.
General Procedure using Pd(dppf)Cl₂
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed dimethoxyethane (10 mL).
-
Under a positive pressure of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane (B109758) complex (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 3 mol%).[2]
Reaction and Work-up:
-
Heat the mixture to 80°C and stir for 2-6 hours.[2] Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent such as ethyl acetate (B1210297).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the residue by column chromatography on silica (B1680970) gel.[6]
General Procedure using Pd(PPh₃)₄
Reaction Setup:
-
In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).[2]
-
Add a degassed 4:1 mixture of toluene and water (10 mL).[2]
-
Subject the mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.[2]
-
Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[2]
Reaction and Work-up:
-
Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.[7]
Conclusion
The selection of a suitable palladium catalyst is a critical factor for the successful Suzuki coupling of this compound. While Pd(PPh₃)₄ is a reliable catalyst, it often requires longer reaction times.[6] For a more efficient process, Pd(dppf)Cl₂ has been shown to provide high yields in significantly shorter reaction times for analogous substrates.[3] The use of modern ligand systems such as XPhos and SPhos with palladium catalysts is also highly recommended to overcome potential steric hindrance and to facilitate the reaction with a broad range of arylboronic acids.[8] Researchers should consider the balance between catalyst cost, reaction time, and desired yield when selecting the optimal catalytic system for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validating the Purity of Synthesized 5-Bromo-2-chloroaniline by High-Performance Liquid Chromatography: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Bromo-2-chloroaniline is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of synthesized this compound against a commercial standard and discusses alternative analytical techniques. The methodologies and data presented are based on established principles for the analysis of halogenated anilines.[1][2][3]
Comparative HPLC Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity analysis of non-volatile and thermally labile compounds like this compound due to its high resolution, sensitivity, and reproducibility.[4][5] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for separating the target compound from potential impurities.
Table 1: Comparative Purity Analysis of Synthesized this compound
| Sample ID | Main Peak Retention Time (min) | Main Peak Area (%) | Impurity 1 (2-chloroaniline) Retention Time (min) | Impurity 1 Area (%) | Impurity 2 (Isomer) Retention Time (min) | Impurity 2 Area (%) | Calculated Purity (%) |
| Synthesized Lot A | 5.82 | 99.65 | 3.41 | 0.21 | 6.54 | 0.14 | 99.65 |
| Commercial Standard | 5.81 | 99.98 | Not Detected | Not Detected | Not Detected | Not Detected | >99.9 |
Experimental Protocol: Validated RP-HPLC Method
This protocol outlines a validated RP-HPLC method for the purity assessment of this compound. Method validation would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[6][7][8][9]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[3]
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Preparation: Accurately weigh and dissolve a this compound reference standard in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard.
-
Impurity Spiking (for validation): To demonstrate specificity, a sample can be spiked with potential impurities, such as starting materials (e.g., 2-chloroaniline) or potential isomers, to ensure they are well-separated from the main peak.
3. Data Analysis:
Integrate the peak areas of the main component and all impurities. Calculate the purity of the synthesized sample using the area percent method.
Workflow for Purity Validation
Caption: Workflow for HPLC Purity Validation of this compound.
Comparison with Alternative Analytical Methods
While HPLC is the gold standard for this analysis, other techniques can provide complementary information.
Table 2: Comparison of Analytical Methods for Purity Assessment
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, quantitative, robust, suitable for non-volatile compounds.[5] | Requires reference standards for impurity identification. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile impurities (e.g., residual solvents). | Requires derivatization for some anilines; potential for thermal degradation.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC separation coupled with mass-based detection. | Provides molecular weight information for impurity identification without standards. | More complex instrumentation; quantification can be less precise than UV without proper validation. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Planar chromatography with a high-performance adsorbent layer. | High sample throughput, cost-effective.[5] | Lower resolution and sensitivity compared to HPLC. |
Signaling Pathway of Analysis Logic
The logical pathway for validating the purity of a synthesized compound involves a series of steps to ensure the analytical method is fit for its purpose.
Caption: Logical workflow for the quality control of synthesized compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. benchchem.com [benchchem.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
A Comparative Analysis of Experimental and Predicted Properties of 5-Bromo-2-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimentally determined and computationally predicted physicochemical properties of 5-Bromo-2-chloroaniline (CAS No: 60811-17-8). Understanding these properties is crucial for its application as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. This document collates available data to highlight areas of concordance and discrepancy, offering a valuable resource for researchers utilizing this compound.
Data Summary: Experimental vs. Predicted Properties
The following table summarizes the available experimental and predicted data for this compound. It is important to note the significant discrepancies in reported experimental melting points and the general lack of quantitative experimental data for several key properties.
| Property | Experimental Value | Predicted Value | Method of Prediction |
| Melting Point | 48 °C[1] / 145-150 °C[2][3] | Not Available | - |
| Boiling Point | Not Available[1][4] | Not Available | - |
| Water Solubility | Slightly soluble[1][2][5] | Not Available | - |
| LogP (Octanol-Water) | Not Available | 3.0[[“]] | XLogP3 |
| pKa | Not Available | Not Available¹ | - |
| Molecular Weight | Not Applicable | 206.47 g/mol [[“]] | - |
¹ A predicted pKa of 1.48 ± 0.10 is available for the isomer 2-Bromo-5-chloroaniline (CAS 823-57-4), but a specific prediction for this compound was not found in the searched databases.
Visualization of the Comparison Workflow
The following diagram illustrates the workflow for comparing experimental and predicted properties of a chemical compound like this compound.
Detailed Experimental Protocols
For researchers aiming to generate in-house data to fill the existing gaps, the following standard protocols are recommended.
Melting Point Determination (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.
-
Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed. A narrow melting range is indicative of high purity.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer or digital temperature probe.
-
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Heating: Place the capillary tube into the heating block of the apparatus.
-
Initial Determination: Heat the sample rapidly to get an approximate melting point. Allow the apparatus to cool.
-
Accurate Determination: Introduce a new sample and heat rapidly to about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the experimental melting point.
-
Determination of n-Octanol/Water Partition Coefficient (LogP) by the Shake-Flask Method
The shake-flask method is the "gold standard" for experimentally determining the LogP of a compound.
-
Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium gives the partition coefficient (P), and its logarithm (LogP) is a measure of lipophilicity.
-
Materials: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), this compound, analytical glassware, orbital shaker, centrifuge, and a quantitative analysis instrument (e.g., HPLC-UV).
-
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of this compound in n-octanol.
-
Partitioning: In a separatory funnel or suitable vessel, add a known volume of the n-octanol stock solution and a known volume of the n-octanol-saturated water.
-
Equilibration: Tightly cap the vessel and shake it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After shaking, allow the phases to separate completely. Centrifugation may be required to break up any emulsions.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of this compound in each phase using a validated analytical method like HPLC-UV.
-
Calculation: Calculate the LogP using the formula: LogP = log10 ([Concentration in n-octanol] / [Concentration in water])
-
Thermodynamic Solubility Determination
This protocol determines the equilibrium solubility of a compound in a specific solvent.
-
Principle: An excess of the solid compound is agitated in a solvent for an extended period to achieve equilibrium, forming a saturated solution. The concentration of the solute in the filtered supernatant is then measured.
-
Materials: this compound, desired solvent (e.g., water, buffers), glass vials with screw caps, orbital shaker in a temperature-controlled environment, syringe filters, and a quantitative analysis instrument (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24 to 72 hours.
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. Centrifugation can be used to ensure clear separation.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm) to remove any microscopic particles.
-
Quantification: Accurately dilute the filtered solution to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of this compound using a validated analytical method. The resulting concentration is the thermodynamic solubility.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 60811-17-8 [chemicalbook.com]
- 4. 2-Chloro-5-bromoaniline | C6H5BrClN | CID 3830731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-BROMO-5-CHLOROANILINE | 823-57-4 [m.chemicalbook.com]
- 6. consensus.app [consensus.app]
Navigating Reactivity: A Comparative Guide to Bromo-chloroaniline Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted anilines is paramount for efficient synthetic design. This guide provides a comprehensive comparison of the isomeric effects on the reactivity of bromo-chloroaniline derivatives, supported by physicochemical data and established principles of organic chemistry. We delve into the electronic and steric factors that govern their behavior in key chemical transformations and provide detailed experimental protocols for their synthesis and kinetic analysis.
The positional isomerism of bromine and chlorine atoms on the aniline (B41778) ring, in conjunction with the strongly activating amino group, dictates the electron density distribution and steric accessibility of the aromatic system. These factors, in turn, influence the rates and regioselectivity of reactions such as electrophilic aromatic substitution and nucleophilic aromatic substitution.
Physicochemical Properties of Bromo-chloroaniline Isomers
A clear understanding of the physical properties of these isomers is fundamental to their application in synthesis. The following table summarizes key data for several common bromo-chloroaniline derivatives.
| Isomer Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Bromo-4-chloroaniline | Br at C2, Cl at C4 | 873-38-1 | C₆H₅BrClN | 206.47 | 64-68[1] |
| 4-Bromo-2-chloroaniline (B1269894) | Br at C4, Cl at C2 | 38762-41-3 | C₆H₅BrClN | 206.47 | 70-72[2] |
| 3-Bromo-4-chloroaniline | Br at C3, Cl at C4 | 823-54-1 | C₆H₅BrClN | 206.47 | 80-83 |
| 4-Bromo-3-chloroaniline | Br at C4, Cl at C3 | 21402-26-6 | C₆H₅BrClN | 206.47 | 69-72 |
| 2-Bromo-3-chloroaniline | Br at C2, Cl at C3 | 56131-46-5 | C₆H₅BrClN | 206.47 | 43-46 |
Isomeric Effects on Reactivity
The reactivity of bromo-chloroaniline isomers is primarily governed by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing, yet ortho-, para-directing halogen substituents (-Br and -Cl).
Electronic Effects
The amino group is a powerful activating group, increasing the electron density of the aromatic ring through resonance, particularly at the ortho and para positions. Halogens, on the other hand, exhibit a dual electronic effect: they are inductively electron-withdrawing (-I effect) but are also capable of donating electron density through resonance (+M effect), with the inductive effect generally being stronger. The net effect is a deactivation of the ring compared to aniline, but they still direct incoming electrophiles to the ortho and para positions.
The relative positions of the -NH₂, -Br, and -Cl groups determine the overall activation or deactivation of specific sites on the ring. For instance, in electrophilic aromatic substitution, the positions ortho and para to the strongly activating amino group are the most nucleophilic.
Steric Effects
Steric hindrance plays a crucial role, especially for substitution at positions ortho to a substituent. A bulky bromine or chlorine atom can sterically hinder the approach of an electrophile to an adjacent position, thereby favoring substitution at less crowded sites.
Comparative Reactivity in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), the amino group's activating and directing effects are dominant. The reaction rate is expected to be highest when the positions ortho and para to the amino group are sterically accessible and not occupied by deactivating groups.
Based on these principles, a qualitative order of reactivity for a representative EAS reaction, such as bromination, can be proposed. The isomers with a free para position relative to the amino group are expected to be highly reactive at that site. When the para position is blocked, substitution will be directed to the ortho positions, but the rate may be influenced by steric hindrance from the adjacent halogen.
Caption: General mechanism of electrophilic aromatic substitution on a bromo-chloroaniline derivative.
Comparative Reactivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on bromo-chloroanilines is generally less facile than EAS due to the electron-rich nature of the aniline ring. For SNAr to occur, the presence of strong electron-withdrawing groups is typically required to stabilize the negatively charged Meisenheimer intermediate. While halogens are deactivating, their electron-withdrawing inductive effect can facilitate SNAr, especially when positioned ortho or para to the leaving group. The relative reactivity of the halogens as leaving groups generally follows the trend I > Br > Cl > F, which is inverse to their electronegativity.
Caption: Interplay of directing effects in 4-bromo-2-chloroaniline for electrophilic aromatic substitution.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for synthesizing and evaluating the reactivity of bromo-chloroaniline isomers.
Synthesis of 4-Bromo-2-chloroaniline[2][3]
Materials:
-
2-Chloroaniline
-
Potassium bromide
-
Acetic acid
-
Water
-
ZnAl-BrO₃-LDHs (Layered Double Hydroxides)
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 254 mg (2 mmol) of o-chloroaniline and 143 mg (1.2 mmol) of potassium bromide in 10 mL of a 9:1 (v/v) mixture of acetic acid and water in a 50 mL three-neck flask.[3]
-
Maintain the reaction temperature at 25°C with magnetic stirring in a thermostatic water bath.[3]
-
Slowly add 1.8 g (1.8 mmol) of ZnAl-BrO₃-LDHs over the first 15 minutes of the reaction.[3]
-
Continue stirring for 1 hour.[3]
-
After the reaction is complete, extract the mixture with dichloromethane (2 x 10 mL).[3]
-
Combine the organic phases and add two silica gels (200-300 mesh).[3]
-
Remove the dichloromethane by distillation under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel using a 10:1 (v/v) mixture of petroleum ether and ethyl acetate as the eluent to yield the gray solid product.[3]
General Protocol for a Competitive Kinetic Experiment
To quantitatively compare the reactivity of different bromo-chloroaniline isomers, a competitive kinetic experiment can be performed. This method allows for the determination of relative reaction rates without the need for absolute rate constants.
Caption: Workflow for a competitive kinetic experiment to determine the relative reactivity of bromo-chloroaniline isomers.
Conclusion
The reactivity of bromo-chloroaniline derivatives is a finely tuned interplay of electronic and steric effects imparted by the amino, bromo, and chloro substituents. While the amino group is the primary activator and ortho-, para-director in electrophilic aromatic substitution, the position of the halogen atoms modulates the regioselectivity and reaction rates. In nucleophilic aromatic substitution, the electron-withdrawing nature of the halogens becomes more critical. A thorough understanding of these isomeric effects is essential for the strategic design of synthetic routes in pharmaceutical and materials science. The provided experimental protocols offer a starting point for the synthesis and comparative evaluation of these versatile building blocks. Further quantitative kinetic studies would provide deeper insights into the subtle differences in reactivity among these isomers.
References
A Comparative Guide to the Synthesis of 5-Bromo-2-chloroaniline and Its Derivatives
For researchers, scientists, and professionals in the field of drug development and organic synthesis, the efficient and selective synthesis of halogenated anilines is a critical endeavor. These compounds serve as versatile building blocks for a wide array of pharmaceuticals and agrochemicals. This guide provides a comparative analysis of prominent synthetic routes to 5-Bromo-2-chloroaniline and its isomers, offering quantitative data, detailed experimental protocols, and a logical framework for selecting the most suitable method.
Comparison of Synthetic Routes
The synthesis of bromo-chloro-aniline derivatives can be approached through several distinct pathways, each with its own advantages and disadvantages in terms of yield, regioselectivity, and starting material availability. The following table summarizes key quantitative data for various synthetic strategies leading to compounds structurally related to this compound.
| Starting Material | Target Product | Key Reaction Type | Reagents | Yield (%) | Purity | Reference |
| 2-Methyl-4-bromoaniline | 5-Bromo-2-chlorotoluene | Sandmeyer Reaction | HCl, NaNO₂, CuCl | 87 | Not Specified | [1] |
| 1-Bromo-4-chloro-2-nitrobenzene | 2-Bromo-5-chloroaniline | Reduction | Ammonium (B1175870) formate (B1220265), Zn | 75 | Not Specified | [2] |
| 2-Chloroaniline (B154045) | 4-Bromo-2-chloroaniline | Electrophilic Bromination | NaBr, Na₂S₂O₈, CuSO₄·5H₂O | 56 | Not Specified | |
| 2-Chloroaniline | 4-Bromo-2-chloroaniline | Electrophilic Bromination | NaBr, NaHSO₃, 4-(phenylethynyl)benzonitrile | 85 | Not Specified | [3] |
| 2-Chloroaniline | 4-Bromo-2-chloroaniline | Electrophilic Bromination | KBr, ZnAl-BrO₃⁻-LDHs | 78 | Not Specified | [3] |
| p-Bromoacetanilide | 2-Chloro-4-bromoaniline | Chlorination & Deacetylation | HCl, Acetic Acid, NaCl | ~60 (overall) | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below. These protocols are based on established literature and offer a practical guide for laboratory implementation.
Route 1: Synthesis of 5-Bromo-2-chlorotoluene via Sandmeyer Reaction
This protocol details the synthesis of a closely related analogue, 5-bromo-2-chlorotoluene, from 2-methyl-4-bromoaniline, and serves as a representative example of the Sandmeyer reaction approach.[1]
Materials:
-
2-Methyl-4-bromoaniline
-
Hydrochloric acid (6 M)
-
Sodium nitrite (B80452) solution (20%)
-
Cuprous chloride (CuCl)
Procedure:
-
Dissolve 11.7 g (63.2 mmol) of 2-methyl-4-bromoaniline in 45 mL of 6 M hydrochloric acid solution and cool to 0°C in an ice-salt bath.
-
Slowly add 20 mL of 20% sodium nitrite solution (4.8 g, 69.5 mmol) dropwise, maintaining the temperature below 0°C.
-
Add 12 mL of 1,4-dioxane and stir well to prepare the diazonium salt solution.
-
In a separate flask, prepare a solution of 6.7 g (66.4 mmol) of cuprous chloride in 20 mL of 3 M hydrochloric acid, and cool it in an ice-water bath.
-
Slowly add the diazonium salt solution to the cuprous chloride solution with vigorous stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes and then at 80°C for 3 hours.
-
Cool the mixture and extract the product with dichloromethane (2 x 75 mL).
-
Combine the organic layers, wash sequentially with NaHCO₃ solution, water, and saturated brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the product.
Yield: 11.2 g (87%) of reddish-brown liquid.[1]
Route 2: Synthesis of 2-Bromo-5-chloroaniline by Reduction
This method describes the synthesis of an isomer, 2-bromo-5-chloroaniline, through the reduction of a nitro-substituted precursor.[2]
Materials:
-
1-Bromo-4-chloro-2-nitrobenzene
-
Ammonium formate
-
Zinc powder
-
Diethyl ether
-
Dichloromethane/hexane (B92381) mixture
Procedure:
-
Dissolve 140 g (0.59 mol) of 1-bromo-4-chloro-2-nitrobenzene in 2.5 L of methanol and gently heat to 50°C.
-
Slowly add a solution of 303 g (4.81 mol) of ammonium formate in 500 mL of water.
-
Carefully add 155 g (2.36 mol) of zinc powder in portions, controlling the exothermic reaction to maintain a steady reflux.
-
After the addition of zinc is complete, continue to monitor the reaction until completion.
-
Extract the product with diethyl ether (5 x 200 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain a reddish-brown oil.
-
Redissolve the oil in 150 mL of a dichloromethane/hexane mixture and filter through a short column of silica gel.
-
Concentrate the filtrate to yield an orange-colored oil.
-
Add 200 mL of hexane and cool in a dry ice bath to precipitate the product as a light yellow solid.
-
Collect the solid by vacuum filtration.
Yield: Approximately 92.1 g (75%).[2]
Route 3: Synthesis of 4-Bromo-2-chloroaniline via Electrophilic Bromination
This protocol outlines the direct bromination of 2-chloroaniline to produce 4-bromo-2-chloroaniline.[3]
Materials:
-
2-Chloroaniline
-
Sodium bromide
-
Sodium bisulfite
-
4-(Phenylethynyl)benzonitrile (catalyst)
-
Water
Procedure:
-
In a 25 mL reaction tube, add 2-chloroaniline (25.4 mg, 0.2 mmol), sodium bromide (30.8 mg, 0.3 mmol), sodium bisulfite (55.2 mg, 0.4 mmol), 4-(phenylethynyl)benzonitrile (4.1 mg, 0.02 mmol), water (72 mg, 4 mmol), and acetonitrile (2 mL).
-
Stir the mixture under the irradiation of three 2-watt LED lights for 7 hours.
-
After the reaction, extract the mixture, dry the organic phase, filter, and concentrate.
-
Purify the crude product by column chromatography.
Yield: 34.8 mg (85%) of a white solid.[3]
Logical Workflow for Synthesis Route Selection
The selection of an optimal synthesis route depends on several factors, including the availability of starting materials, desired scale of production, required purity of the final product, and the laboratory's equipment and safety capabilities. The following diagram illustrates a logical workflow for making this decision.
Caption: Decision workflow for selecting a synthesis route.
This guide provides a foundational understanding of the synthetic strategies available for producing this compound and its derivatives. The choice of a specific route will ultimately be guided by the unique constraints and objectives of the research or production campaign. Careful consideration of the factors outlined in the workflow will aid in making an informed and efficient decision.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-2-chloroaniline: A Step-by-Step Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of 5-Bromo-2-chloroaniline is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this hazardous chemical.
This compound is classified as an acute toxicant, harmful if swallowed, in contact with skin, or inhaled. It is also a skin and eye irritant.[1][2] Adherence to the following procedures is mandatory to mitigate risks and ensure environmental protection.
I. Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its hazard classifications and the necessary personal protective equipment (PPE).
| Hazard Classification | Description | GHS Pictogram | Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | Gefahr | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety goggles. |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin.[1][2] | Gefahr | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety goggles. |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled.[1][2] | Gefahr | Use in a well-ventilated area or with a fume hood. |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | Gefahr | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety goggles. |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | Gefahr | Safety goggles or face shield. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[1][2] | Gefahr | Use in a well-ventilated area or with a fume hood. |
II. Step-by-Step Disposal Protocol
This protocol outlines the immediate operational and disposal plan for this compound waste.
Step 1: Waste Identification and Segregation
-
Categorize: this compound is a halogenated organic compound and must be disposed of as hazardous chemical waste.
-
Segregate: Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams. It should be collected in a designated container for halogenated organic waste.
Step 2: Waste Collection and Container Management
-
Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container. The original product container can be used if it is in good condition.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
Step 3: Handling and Personal Protective Equipment (PPE)
-
PPE: Always wear appropriate PPE as detailed in the table above, including double nitrile gloves, a lab coat, and chemical safety goggles when handling the waste.
-
Ventilation: Conduct all waste handling activities in a well-ventilated area, preferably within a certified chemical fume hood.
Step 4: Storage of Waste
-
Storage Location: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Compatibility: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
Step 5: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.
-
Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.
III. Emergency Procedures for Spills
In the event of a spill, follow these procedures immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For minor spills, contain the spill using an inert absorbent material such as sand or vermiculite.[3]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
